BMS-986034
説明
特性
CAS番号 |
1492631-88-5 |
|---|---|
分子式 |
C24H24Cl2N6O4 |
分子量 |
531.39 |
IUPAC名 |
5-chloro-4-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]oxy-1-[5-[(3R)-3-hydroxy-2-oxopyrrolidin-1-yl]-6-methylpyridin-2-yl]pyridin-2-one |
InChI |
InChI=1S/C24H24Cl2N6O4/c1-14-18(31-9-6-19(33)23(31)35)2-3-21(29-14)32-13-17(26)20(10-22(32)34)36-16-4-7-30(8-5-16)24-27-11-15(25)12-28-24/h2-3,10-13,16,19,33H,4-9H2,1H3/t19-/m1/s1 |
InChIキー |
ZDNJKGWFPVYMHU-LJQANCHMSA-N |
SMILES |
CC1=C(C=CC(=N1)N2C=C(C(=CC2=O)OC3CCN(CC3)C4=NC=C(C=N4)Cl)Cl)N5CCC(C5=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BMS-986034; BMS 986034; BMS986034; |
製品の起源 |
United States |
Foundational & Exploratory
Unraveling the Allosteric Inhibition of TYK2: A Technical Guide to the Mechanism of Action of BMS-986034 and Related Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Note on Compound Identification: Publicly available information regarding BMS-986034 presents conflicting mechanisms of action. While some commercial suppliers list it as a GPR119 agonist, the broader scientific context and publications from Bristol Myers Squibb on compounds with similar numerical designations overwhelmingly point towards a novel class of Tyrosine Kinase 2 (TYK2) inhibitors. This guide will focus on the well-documented mechanism of allosteric TYK2 inhibition, exemplified by the structurally related and clinically approved compound Deucravacitinib (BMS-986165), which is likely the intended subject of interest for researchers in immunology and drug discovery.
Core Mechanism: Allosteric Inhibition of TYK2 via the Pseudokinase (JH2) Domain
This compound and its analogues represent a first-in-class series of oral, selective, allosteric inhibitors of TYK2, a member of the Janus kinase (JAK) family. Unlike traditional JAK inhibitors that target the highly conserved ATP-binding site within the catalytic kinase domain (JH1), these compounds uniquely bind to the regulatory pseudokinase domain (JH2).[1][2][3][4][5][6] This allosteric mechanism of action is the cornerstone of their high selectivity and differentiated safety profile.
The binding of the inhibitor to the JH2 domain stabilizes an inactive conformation of TYK2. This stabilization prevents the conformational changes required for the activation of the adjacent JH1 catalytic domain, thereby blocking downstream signaling.[1][7] This mode of inhibition confers exceptional selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), minimizing off-target effects associated with broader JAK inhibition.[2][8]
Quantitative Data: Binding Affinity and Cellular Potency
The following tables summarize the quantitative data for Deucravacitinib (BMS-986165), a key example of this class of TYK2 inhibitors.
Table 1: Binding Affinity and Inhibitory Potency of Deucravacitinib (BMS-986165)
| Parameter | Value | Description |
| Ki (TYK2 JH2 Domain) | 0.02 nM | Dissociation constant for binding to the TYK2 pseudokinase domain.[2][3][4] |
| IC50 (TYK2 JH2 Domain) | 1.0 nM | Concentration for 50% inhibition of binding to the TYK2 pseudokinase domain.[1][9] |
| IC50 (TYK2 JH2 Domain) | 0.2 nM | Concentration for 50% inhibition of TYK2.[3] |
| IC50 (IL-23 Signaling) | 2-14 nM | Concentration for 50% inhibition of IL-23-driven cellular signaling.[4] |
| IC50 (IFNα Signaling) | 2-14 nM | Concentration for 50% inhibition of Type I Interferon-driven cellular signaling.[4] |
Table 2: Selectivity of Deucravacitinib (BMS-986165) Across the JAK Family
| Kinase | Domain | Selectivity Fold (vs. TYK2) |
| JAK1 | JH1 (Catalytic) | >1000 |
| JAK2 | JH1 (Catalytic) | >1000 |
| JAK3 | JH1 (Catalytic) | >1000 |
Signaling Pathways and Downstream Effects
TYK2 is a crucial intracellular kinase that mediates the signaling of key cytokines involved in inflammation and autoimmunity, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFN-α/β).[10] By inhibiting TYK2, this compound and related compounds effectively block these pro-inflammatory signaling cascades.
Upon cytokine binding to their respective receptors, TYK2, in conjunction with another JAK family member (often JAK2), becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[11] These phosphorylated STATs then translocate to the nucleus and regulate the transcription of target genes involved in immune cell differentiation and activation.
The primary downstream consequence of TYK2 inhibition by this class of molecules is the suppression of the IL-23/Th17 axis. Specifically, the inhibition of TYK2 blocks IL-23-induced phosphorylation of STAT3.[12][13][14][15] This, in turn, reduces the production of pro-inflammatory cytokines such as IL-17A and IL-17F by Th17 cells, which are key drivers of pathogenesis in diseases like psoriasis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Deucravacitinib (BMS-986165) | TYK2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 5. Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. skin.dermsquared.com [skin.dermsquared.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 11. Reactome | STAT3, STAT4 are phosphorylated by p-JAK2, p-TYK2 in IL23:IL23 receptor [reactome.org]
- 12. IL-23R–activated STAT3/STAT4 is essential for Th1/Th17-mediated CNS autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI Insight - IL-23R–activated STAT3/STAT4 is essential for Th1/Th17-mediated CNS autoimmunity [insight.jci.org]
- 14. Identification of Canonical Tyrosine-dependent and Non-canonical Tyrosine-independent STAT3 Activation Sites in the Intracellular Domain of the Interleukin 23 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IL-23 signaling regulation of pro-inflammatory T-cell migration uncovered by phosphoproteomics | PLOS Biology [journals.plos.org]
In-Depth Technical Guide: BMS-986034, a Potent GPR119 Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the G protein-coupled receptor 119 (GPR119) agonist, BMS-986034. The document outlines its mechanism of action, supported by quantitative in vitro data, and details the experimental protocols for key assays. Visual diagrams are included to illustrate the signaling pathways and experimental workflows.
Core Concepts: GPR119 Agonism
G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes and obesity. Primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation leads to a dual mechanism for improving glucose homeostasis. Agonism of GPR119 stimulates the release of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from the gut, which in turn potentiate glucose-dependent insulin secretion from pancreatic β-cells. This glucose-dependent action minimizes the risk of hypoglycemia, a significant side effect of some anti-diabetic therapies.
Quantitative Data Summary
This compound is a potent agonist of the GPR119 receptor. The following table summarizes the in vitro activity of a closely related benzothiazole analog from the same patent series as this compound, as detailed in patent WO 2011140160 and presented at the 244th ACS National Meeting. This data is representative of the potency of this chemical series.
| Assay Type | Parameter | Value (nM) | Cell Line/System |
| In Vitro Agonist Activity | |||
| cAMP Accumulation | EC50 | 4 | HEK293 |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on established methods for evaluating GPR119 agonists.
cAMP Accumulation Assay
This assay quantifies the increase in intracellular cyclic adenosine monophosphate (cAMP) following GPR119 activation.
Materials:
-
HEK293 cells stably expressing human GPR119
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
Forskolin (positive control)
-
DMSO (vehicle)
-
cAMP detection kit (e.g., HTRF, LANCE, or similar)
-
384-well white opaque microplates
Procedure:
-
Cell Culture: Culture HEK293-hGPR119 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Harvest cells and seed them into 384-well plates at a density of 5,000-10,000 cells per well. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept below 0.5%. Prepare a positive control (e.g., 10 µM forskolin) and a vehicle control (assay buffer with DMSO).
-
Assay:
-
Aspirate the culture medium from the wells.
-
Add 20 µL of the appropriate compound dilution, positive control, or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection: Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: The amount of cAMP is typically measured using a plate reader. The data is then normalized to the vehicle control and plotted against the compound concentration to determine the EC50 value using a four-parameter logistic fit.
GLP-1 Secretion Assay
This assay measures the amount of GLP-1 secreted from an enteroendocrine cell line in response to a GPR119 agonist.
Materials:
-
GLUTag or NCI-H716 cells (murine and human enteroendocrine L-cell lines, respectively)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Assay buffer (e.g., Krebs-Ringer Bicarbonate buffer supplemented with 0.1% BSA)
-
This compound
-
DPP-IV inhibitor (to prevent GLP-1 degradation)
-
Glucose
-
GLP-1 ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Culture: Culture GLUTag or NCI-H716 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells into 24-well plates and grow to 80-90% confluency.
-
Assay:
-
Wash the cells twice with assay buffer.
-
Pre-incubate the cells in assay buffer for 1-2 hours at 37°C.
-
Replace the buffer with fresh assay buffer containing a DPP-IV inhibitor, varying concentrations of this compound, and a fixed concentration of glucose (e.g., 10 mM).
-
Incubate for 2 hours at 37°C.
-
-
Sample Collection: Collect the supernatant from each well.
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the GLP-1 secretion to the vehicle control and plot against the compound concentration to determine the dose-response relationship.
Visualizations
The following diagrams illustrate the GPR119 signaling pathway and a typical experimental workflow for a cAMP assay.
Caption: GPR119 signaling cascade upon activation by this compound.
Caption: Experimental workflow for the in vitro cAMP accumulation assay.
Unveiling BMS-986034: A Technical Guide to a GPR119 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986034 (CAS Number: 1492631-88-5) is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119).[1][2] GPR119 has emerged as a promising therapeutic target for type 2 diabetes and related metabolic disorders due to its specific expression in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), offering a dual mechanism for improving glucose homeostasis. This technical guide provides a comprehensive overview of the core scientific principles related to this compound, including its mechanism of action, representative quantitative data for GPR119 agonists, and detailed experimental protocols for its characterization.
Core Compound Information
| Property | Value |
| CAS Number | 1492631-88-5[1] |
| Synonyms | (R)-5-Chloro-4-(1-(5-chloropyrimidin-2-yl)piperidin-4-yloxy)-1-(5-(3-hydroxy-2-oxopyrrolidin-1-yl)-6-methylpyridin-2-yl)pyridin-2(1H)-one |
| Molecular Formula | C₂₄H₂₄Cl₂N₆O₄[1] |
| Molecular Weight | 531.39 g/mol [1] |
| Appearance | White to beige powder[1] |
| Solubility | Soluble in DMSO (5 mg/mL, with warming)[1] |
Mechanism of Action: The GPR119 Signaling Pathway
This compound functions as an agonist at the GPR119 receptor. Upon binding, it initiates a signaling cascade that leads to the modulation of glucose metabolism. The primary signaling pathway involves the coupling of GPR119 to the Gαs subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP has two main downstream effects:
-
In Pancreatic β-cells: Increased cAMP levels promote glucose-dependent insulin secretion.
-
In Intestinal L-cells: Elevated cAMP stimulates the secretion of GLP-1, an incretin hormone that further enhances insulin release from pancreatic β-cells.
This dual action makes GPR119 agonists like this compound attractive candidates for the treatment of type 2 diabetes.
Quantitative Data: Potency of Representative GPR119 Agonists
| Compound | Assay Type | Cell Line | Parameter | Value (nM) |
| AR231453 | cAMP Accumulation | HEK293 (human GPR119) | EC₅₀ | 4.7 |
| MBX-2982 | cAMP Accumulation | CHO (human GPR119) | EC₅₀ | 15 |
| GSK1292263 | cAMP Accumulation | HEK293 (human GPR119) | EC₅₀ | 32 |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize GPR119 agonists like this compound.
cAMP Accumulation Assay
This assay quantifies the increase in intracellular cAMP levels following GPR119 activation.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Forskolin (positive control)
-
DMSO (vehicle control)
-
cAMP detection kit (e.g., HTRF®, LANCE®, or ELISA-based)
-
384-well white opaque microplates
Procedure:
-
Cell Culture: Culture HEK293-hGPR119 cells to 80-90% confluency.
-
Cell Plating: Harvest cells and seed them into 384-well plates at a density of 5,000-10,000 cells per well. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare solutions of forskolin and DMSO.
-
Compound Addition: Remove the culture medium from the wells and add the prepared compound solutions.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Cell Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's instructions.
-
Signal Measurement: Read the plate on a suitable plate reader.
-
Data Analysis: Generate a dose-response curve by plotting the signal against the log of the compound concentration to determine the EC₅₀ value.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of a GPR119 agonist to potentiate glucose-stimulated insulin secretion from pancreatic β-cells.
Materials:
-
INS-1 or MIN6 pancreatic β-cell lines, or isolated primary islets
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA
-
Low glucose KRBB (e.g., 2.8 mM glucose)
-
High glucose KRBB (e.g., 16.7 mM glucose)
-
This compound
-
Insulin ELISA kit
Procedure:
-
Cell Culture: Culture cells or islets to the appropriate density.
-
Pre-incubation: Wash the cells with KRBB and pre-incubate in low glucose KRBB for 1-2 hours to allow insulin secretion to return to basal levels.
-
Treatment: Remove the pre-incubation buffer and add fresh low or high glucose KRBB containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the supernatants using an insulin ELISA kit.
-
Data Analysis: Plot the insulin concentration against the compound concentration for both low and high glucose conditions to determine the glucose-dependent effect.
GLP-1 Secretion Assay
This assay assesses the ability of a GPR119 agonist to stimulate the release of GLP-1 from enteroendocrine L-cells.
Materials:
-
NCI-H716 or GLUTag enteroendocrine cell lines
-
Assay buffer (e.g., DMEM)
-
This compound
-
GLP-1 ELISA kit
Procedure:
-
Cell Culture: Culture cells to confluency in appropriate multi-well plates.
-
Washing: Wash the cells with assay buffer.
-
Treatment: Add fresh assay buffer containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate for 2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant from each well.
-
GLP-1 Measurement: Measure the active GLP-1 concentration in the supernatants using a specific ELISA kit.
-
Data Analysis: Generate a dose-response curve to determine the EC₅₀ for GLP-1 secretion.
Conclusion
This compound is a GPR119 agonist with potential applications in the treatment of type 2 diabetes. Its mechanism of action, centered on the GPR119-cAMP signaling pathway, leads to enhanced glucose-dependent insulin secretion and GLP-1 release. While specific quantitative data for this compound remains proprietary, the provided experimental protocols offer a robust framework for its in vitro characterization, enabling researchers to further investigate its therapeutic potential. The continued exploration of GPR119 agonists like this compound is a promising avenue in the development of novel anti-diabetic therapies.
References
An In-depth Technical Guide to BMS-986034: A Potent GPR119 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986034 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders. Activation of GPR119 stimulates glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells. This dual mechanism of action makes GPR119 agonists like this compound attractive candidates for novel anti-diabetic therapies. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological activity of this compound, along with detailed experimental protocols for its characterization.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its chemical structure and properties are summarized below.
Chemical Structure:
(R)-5-Chloro-4-(1-(5-chloropyrimidin-2-yl)piperidin-4-yloxy)-1-(5-(3-hydroxy-2-oxopyrrolidin-1-yl)-6-methylpyridin-2-yl)pyridin-2(1H)-one
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₂₄Cl₂N₆O₄ |
| Molecular Weight | 531.39 g/mol |
| CAS Number | 1492631-88-5 |
| Appearance | White to beige powder |
| Solubility | Soluble in DMSO |
| SMILES | ClC(C(OC1CCN(C2=NC=C(Cl)C=N2)CC1)=C3)=CN(C4=NC(C)=C(N5C(--INVALID-LINK--CC5)=O)C=C4)C3=O |
| IUPAC Name | (R)-5-Chloro-4-(1-(5-chloropyrimidin-2-yl)piperidin-4-yloxy)-1-(5-(3-hydroxy-2-oxopyrrolidin-1-yl)-6-methylpyridin-2-yl)pyridin-2(1H)-one |
Pharmacological Properties
This compound is a potent agonist of the GPR119 receptor. Research from Bristol-Myers Squibb on a series of benzothiazole GPR119 agonists, which likely includes or is structurally related to this compound, has demonstrated significant in vitro potency.[1]
Table 2: Pharmacological Activity of a BMS GPR119 Agonist
| Parameter | Value | Description |
| EC₅₀ | 4 nM | The concentration of the agonist that gives half-maximal response in an in vitro assay. |
| Intrinsic Activity (IA) | 1.0 | A measure of the maximal effect of the agonist compared to a reference full agonist. |
GPR119 Signaling Pathway
GPR119 is a Gαs-coupled receptor. Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade plays a crucial role in its physiological effects.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize GPR119 agonists like this compound.
In Vitro cAMP Accumulation Assay
This assay is fundamental for determining the potency (EC₅₀) of a GPR119 agonist.
Objective: To measure the dose-dependent increase in intracellular cAMP levels in response to this compound in cells expressing the human GPR119 receptor.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
This compound
-
Forskolin (positive control)
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
-
cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen)
-
384-well white opaque microplates
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer containing IBMX (e.g., 500 µM). Also prepare solutions of vehicle (DMSO) and a positive control (e.g., 10 µM forskolin).
-
Cell Stimulation: Remove the culture medium from the cells and add the assay buffer containing the different concentrations of this compound, vehicle, or forskolin.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
References
In Vitro Metabolic Stability of GPR119 Agonists: A Technical Overview
Disclaimer: Publicly available information regarding the specific in vitro metabolic stability of BMS-986034 is limited. This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation relevant to assessing the metabolic stability of GPR119 agonists, using established methodologies in the field of drug metabolism and pharmacokinetics. The quantitative data presented herein is representative and for illustrative purposes.
Introduction to GPR119 and the Importance of Metabolic Stability
G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders. As a class A G protein-coupled receptor, GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation leads to the glucose-dependent secretion of insulin and glucagon-like peptide-1 (GLP-1), respectively, making GPR119 agonists a compelling class of molecules for drug development.
The metabolic stability of a drug candidate, such as a GPR119 agonist, is a critical parameter assessed during preclinical development. It describes the susceptibility of the compound to biotransformation by drug-metabolizing enzymes, primarily in the liver. A compound with high metabolic stability is likely to have a longer half-life and greater oral bioavailability, while a compound that is rapidly metabolized may be cleared from the body too quickly to exert its therapeutic effect. Therefore, in vitro metabolic stability assays are essential for selecting and optimizing drug candidates with favorable pharmacokinetic profiles.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a downstream signaling cascade that results in the release of insulin from pancreatic β-cells and GLP-1 from intestinal L-cells. A simplified representation of this pathway is provided below.
Experimental Protocol for In Vitro Metabolic Stability Assessment in Human Liver Microsomes
The following protocol describes a typical experiment to determine the metabolic stability of a GPR119 agonist in human liver microsomes (HLMs). HLMs are subcellular fractions of the liver that are enriched in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound in human liver microsomes.
Materials:
-
Test compound (e.g., a GPR119 agonist)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)
-
Acetonitrile containing an internal standard (for quenching the reaction and sample analysis)
-
96-well plates
-
Incubator
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Experimental Workflow:
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Thaw the pooled human liver microsomes on ice.
-
Prepare the NADPH regenerating system and phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension to the phosphate buffer to achieve the desired protein concentration (e.g., 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
To initiate the metabolic reaction, add the test compound to the wells at a final concentration (e.g., 1 µM).
-
Immediately add the NADPH regenerating system to start the reaction (this is the 0-minute time point for the NADPH-fortified samples). For negative controls, add buffer instead of the NADPH system.
-
-
Time Course Sampling:
-
Incubate the plate at 37°C with shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Sample Processing and Analysis:
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.
-
-
Data Analysis:
-
Determine the percentage of the test compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the following equation: t1/2 = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration)
-
Representative Data and Interpretation
The following table presents hypothetical in vitro metabolic stability data for a GPR119 agonist in human liver microsomes.
| Parameter | Value | Interpretation |
| Test Compound | GPR119 Agonist (Hypothetical) | |
| Incubation Conditions | ||
| Microsome Source | Pooled Human Liver | |
| Protein Concentration | 0.5 mg/mL | |
| Compound Concentration | 1 µM | |
| Results | ||
| In Vitro Half-life (t1/2) | 45 minutes | Moderate Stability |
| Intrinsic Clearance (CLint) | 30.8 µL/min/mg protein | Moderate Clearance |
| Controls | ||
| Verapamil t1/2 | < 10 minutes | High Clearance (Validates enzyme activity) |
| Warfarin t1/2 | > 60 minutes | Low Clearance (Validates assay integrity) |
Interpretation:
-
Half-life (t1/2): A longer half-life indicates greater metabolic stability. In this hypothetical example, a half-life of 45 minutes suggests that the compound is moderately stable in human liver microsomes.
-
Intrinsic Clearance (CLint): This value represents the intrinsic ability of the liver enzymes to metabolize the drug. The calculated CLint of 30.8 µL/min/mg protein would be classified as moderate. This value can be used in in vitro-in vivo extrapolation (IVIVE) models to predict the hepatic clearance in humans.
Conclusion
The assessment of in vitro metabolic stability is a cornerstone of modern drug discovery and development. For a novel therapeutic agent like a GPR119 agonist, understanding its metabolic fate is crucial for predicting its pharmacokinetic behavior in humans. The experimental protocols and data analysis methods described in this guide provide a robust framework for evaluating the metabolic stability of such compounds. While specific data for this compound is not publicly available, the principles and methodologies outlined here are universally applicable to the characterization of new chemical entities targeting GPR119 and other novel therapeutic targets. This information enables researchers and drug development professionals to make informed decisions to advance the most promising candidates toward clinical evaluation.
The Journey of a Novel CETP Inhibitor: A Technical Guide to the Discovery and Synthesis of BMS-986034 (Obicetrapib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986034, more commonly known as obicetrapib, is a potent and selective inhibitor of the cholesteryl ester transfer protein (CETP). Initially developed by Amgen under the designation AMG-899, it was later licensed to NewAmsterdam Pharma for further development.[1] Obicetrapib is under investigation for the treatment of dyslipidemia, a condition characterized by abnormal levels of lipids in the blood, which is a major risk factor for cardiovascular disease.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.
Discovery and Rationale
The discovery of obicetrapib is rooted in the "HDL hypothesis," which posits that raising high-density lipoprotein cholesterol (HDL-C) levels could reduce the risk of atherosclerotic cardiovascular disease. CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (like LDL and VLDL), thereby lowering HDL-C levels.[3][4] Inhibition of CETP is therefore a promising therapeutic strategy to increase HDL-C and potentially reduce cardiovascular risk. While earlier CETP inhibitors faced challenges in clinical trials, obicetrapib was designed to have a more favorable safety and efficacy profile.[4]
Chemical Synthesis
The synthesis of obicetrapib, chemically named ((2R,4S)-4-{[3,5-bis(trifluoromethyl)benzyl][5-(3-carboxypropoxy)pyrimidin-2-yl]amino}-2-ethyl-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic acid ethyl ester), is a multi-step process that involves the synthesis of key intermediates followed by their coupling. The core structure consists of a tetrahydroquinoline moiety, a pyrimidine ring, and a substituted benzyl group.
While specific, detailed, non-proprietary synthesis protocols are not publicly available, information gleaned from patent literature outlines a probable synthetic route. The synthesis can be conceptually broken down into the formation of two key intermediates:
-
Ethyl (2R,4S)-4-amino-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate: This chiral tetrahydroquinoline derivative forms the backbone of the molecule.[5][6]
-
A substituted pyrimidine intermediate: This fragment contains the pyrimidine ring with a side chain that is later modified to the carboxypropoxy group.
A plausible, though generalized, synthetic workflow is outlined below.
Illustrative Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Mechanism of Action
Obicetrapib functions by inhibiting CETP, a plasma protein that mediates the transfer of cholesteryl esters from HDL to very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) in exchange for triglycerides.[3][4] By blocking this transfer, obicetrapib leads to an increase in HDL-C levels and a decrease in LDL-C levels.[3][7] This modulation of lipoprotein profiles is the primary mechanism through which obicetrapib is expected to exert its therapeutic effects on cardiovascular disease.
Signaling Pathway of CETP Inhibition
Caption: Mechanism of action of this compound via CETP inhibition.
Quantitative Data from Clinical Trials
Multiple clinical trials have evaluated the efficacy and safety of obicetrapib. The following tables summarize key quantitative data from the ROSE, TULIP, and BROOKLYN studies.
Table 1: Efficacy Data from the ROSE Study (Adjunct to High-Intensity Statin Therapy)[8]
| Parameter | Placebo (n=40) | Obicetrapib 5 mg (n=40) | Obicetrapib 10 mg (n=40) |
| Median LDL-C Reduction from Baseline (%) | -7 | -42 | -51 |
Table 2: Efficacy Data from the TULIP Study (Monotherapy)[3]
| Parameter | Obicetrapib 5 mg | Obicetrapib 10 mg |
| Median LDL-C Reduction from Baseline (%) | -45 | -45 |
| Median ApoB Reduction from Baseline (%) | - | -34 |
| Median Lp(a) Reduction from Baseline (%) | - | -33 |
| Median HDL-C Increase from Baseline (%) | - | +179 |
Table 3: Efficacy Data from the BROOKLYN Study (HeFH patients on maximally tolerated lipid-lowering therapy)[2][9]
| Parameter | Placebo | Obicetrapib 10 mg |
| LS Mean LDL-C Reduction at Day 84 (%) | - | -36.3 (p < 0.0001) |
| LS Mean LDL-C Reduction at Day 365 (%) | - | -41.5 (p < 0.0001) |
Experimental Protocols
CETP Inhibition Assay (Fluorometric)
This in vitro assay is used to determine the inhibitory activity of compounds like obicetrapib on CETP.
Materials:
-
CETP Activity Assay Kit (containing a donor molecule with a self-quenched fluorescent phospholipid and an acceptor molecule)
-
Recombinant human CETP or human plasma
-
Test compound (obicetrapib) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
-
Incubator (37°C)
Protocol:
-
Compound Preparation: Prepare serial dilutions of obicetrapib in DMSO.
-
Reaction Setup: In a 96-well plate, add the CETP source (recombinant protein or plasma), the acceptor molecule, and the diluted test compound or vehicle (DMSO) control.
-
Initiation: Add the donor molecule to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 1-3 hours), protected from light.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 480/511 nm) in a kinetic or endpoint mode.
-
Data Analysis: Calculate the percent inhibition of CETP activity for each concentration of obicetrapib relative to the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined by fitting the data to a dose-response curve.
Pharmacokinetic Analysis in Clinical Trials
This protocol outlines the general procedure for determining the pharmacokinetic profile of obicetrapib in human subjects.
Protocol:
-
Dosing: Administer a single oral dose of obicetrapib (e.g., 5 mg, 10 mg, or 25 mg) to subjects after an overnight fast.[7]
-
Blood Sampling: Collect serial blood samples at predefined time points post-dosing (e.g., pre-dose, and at various intervals up to several days post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma, which is then stored frozen until analysis.
-
Bioanalysis: Determine the concentration of obicetrapib in the plasma samples using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: Use non-compartmental or compartmental analysis to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Terminal half-life (t1/2)
-
Experimental Workflow for a Phase 2 Clinical Trial (e.g., ROSE Study)
Caption: A simplified workflow for a Phase 2 clinical trial of this compound.
Conclusion
This compound (obicetrapib) represents a promising next-generation CETP inhibitor with a robust data package supporting its efficacy in modulating lipid profiles. Its discovery and development have been guided by a clear understanding of the role of CETP in lipid metabolism. The synthesis, while complex, is achievable through established organic chemistry principles. The extensive clinical trial program has provided significant quantitative data on its potent LDL-C lowering effects and its generally favorable safety profile. As research continues, obicetrapib may offer a valuable new therapeutic option for patients with dyslipidemia who are at high risk for cardiovascular disease.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Menarini Announces Positive Topline Data from Pivotal Phase 3 BROOKLYN Clinical Trial Evaluating Efficacy, Safety and Tolerability of Obicetrapib in Patients with Heterozygous Familial Hypercholesterolemia [prnewswire.com]
- 3. Obicetrapib: Reversing the Tide of CETP Inhibitor Disappointments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based mechanism and inhibition of cholesteryl ester transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (2R,4S)-4-Amino-2-ethyl-6-trifluoromethyl-3,4-dihydro-2H-q… [cymitquimica.com]
- 6. Page loading... [wap.guidechem.com]
- 7. A Randomized, Parallel, Open‐Label, Single‐Dose and Multiple‐Dose Clinical Trial to Investigate the Pharmacokinetic, Pharmacodynamic, and Safety Profiles of Obicetrapib in Healthy Participants in China - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Metabolic Disease Research: A Technical Guide to the GPR119 Agonist BMS-986034
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive technical overview of the G protein-coupled receptor 119 (GPR119) agonist, BMS-986034, for metabolic disease research. As of late 2025, specific preclinical and clinical data for this compound are not extensively available in the public domain. Therefore, this guide synthesizes information on the known mechanism of GPR119 agonists and provides representative data and experimental protocols to serve as a foundational resource for researchers in this field.
Introduction to this compound and GPR119 Agonism
This compound is a G protein-coupled receptor 119 (GPR119) agonist.[1][2] GPR119 is a promising therapeutic target for metabolic diseases, particularly type 2 diabetes and obesity. This receptor is primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation has a dual effect: stimulating glucose-dependent insulin secretion from the pancreas and promoting the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut. This dual mechanism offers a multifaceted approach to improving glucose homeostasis and potentially reducing body weight.
Mechanism of Action: The GPR119 Signaling Pathway
GPR119 is a Gs-alpha subunit-coupled receptor. Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). In pancreatic β-cells, elevated cAMP enhances glucose-stimulated insulin secretion. In intestinal L-cells, increased cAMP levels trigger the secretion of GLP-1 and GIP. These incretin hormones, in turn, act on the pancreas to further potentiate insulin release and also exert other beneficial metabolic effects, including slowing gastric emptying and promoting satiety.
References
Methodological & Application
Application Notes and Protocols for the LPA₁ Receptor Antagonist BMS-986020 in In Vitro Cell-Based Assays
A Note on the Target Compound: Initial database searches for "BMS-986034" suggest it is a GPR119 agonist, for which detailed in vitro assay protocols are not extensively published. However, a closely related compound from Bristol Myers Squibb, BMS-986020 , is a well-characterized antagonist of the Lysophosphatidic Acid Receptor 1 (LPA₁) and has been the subject of numerous in vitro studies. Given the context of the requested assays, these application notes will focus on BMS-986020 as a representative LPA₁ antagonist.
These notes are intended for researchers, scientists, and drug development professionals involved in the characterization of LPA₁ receptor antagonists.
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that signals through at least six G protein-coupled receptors (LPA₁₋₆).[1] The LPA₁ receptor is implicated in a variety of physiological and pathological processes, including fibrosis.[2] BMS-986020 is a potent and selective antagonist of the LPA₁ receptor.[3] This document provides an overview of the LPA₁ signaling pathway and detailed protocols for key in vitro cell-based assays to characterize the activity of LPA₁ antagonists like BMS-986020.
LPA₁ Receptor Signaling Pathway
Activation of the LPA₁ receptor by its ligand, LPA, initiates a cascade of intracellular signaling events through coupling to multiple Gα protein subtypes, including Gαi/o, Gαq/11, and Gα12/13.[1] These signaling pathways lead to various cellular responses, such as calcium mobilization, cell proliferation, migration, and cytoskeletal changes.[1][4] Antagonists like BMS-986020 block these downstream effects by preventing LPA from binding to the receptor.
Data Presentation
The following table summarizes the in vitro inhibitory activities of BMS-986020 and the related compound BMS-986278.
| Compound | Target/Assay | Cell Line | IC₅₀/Kᵢ/Kₑ | Reference |
| BMS-986020 | LPA₁ | CHO cells expressing human LPA₁ | Kₑ = 0.0067 µM | [3] |
| LPA₁ (Calcium Mobilization) | CHO cells expressing human LPA₁ | pKₑ ≈ 8 | [5] | |
| LPA₃ | CHO cells expressing human LPA₃ | IC₅₀ > 1 µM | [3] | |
| BSEP (Bile Salt Export Pump) | - | IC₅₀ = 1.8 µM | [6][7] | |
| MRP3 | - | IC₅₀ = 22 µM | [7] | |
| MRP4 | - | IC₅₀ = 6.2 µM | [7] | |
| MDR3 | - | IC₅₀ = 7.5 µM | [7] | |
| BMS-986278 | LPA₁ | - | Kₑ = 6.9 nM | [8] |
| BSEP | - | IC₅₀ > 100 µM | [9] | |
| MDR3 | - | IC₅₀ > 100 µM | [9] |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit LPA-induced increases in intracellular calcium, a hallmark of Gαq-mediated LPA₁ signaling.
Materials:
-
LPA₁-expressing cells (e.g., CHO-LPA₁)
-
Black, clear-bottom 96-well plates
-
Culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[5]
-
Probenecid and Pluronic acid[5]
-
LPA (agonist)
-
BMS-986020 (test antagonist)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed LPA₁-expressing cells into black, clear-bottom 96-well plates at a density that will form a confluent monolayer on the day of the assay. Incubate for 24 hours.[5]
-
Dye Loading: Prepare a loading solution containing the calcium-sensitive dye (e.g., 3 µM Fluo-4 AM), 2.5 mM probenecid, and 0.01% pluronic acid in culture medium.[5]
-
Remove the culture medium from the cells and add the loading solution.
-
Incubate the plate for 30-60 minutes at 37°C.[5]
-
Antagonist Preparation: Prepare serial dilutions of BMS-986020 in assay buffer.
-
Assay: a. After incubation, wash the cells with assay buffer. b. Add the BMS-986020 dilutions or vehicle control to the wells and incubate for 30 minutes at 37°C.[10] c. Place the plate in the fluorescence reader. d. Inject a solution of LPA (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells. e. Measure the fluorescence intensity over time to detect the intracellular calcium transient.
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the control wells (LPA stimulation without antagonist).
-
Plot the normalized response against the concentration of BMS-986020 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Dynamic Mass Redistribution (DMR) Assay
DMR is a label-free technology that measures the redistribution of cellular matter in response to receptor activation, providing an integrated readout of cellular signaling.
Materials:
-
LPA₁-expressing cells (e.g., CHO-LPA₁)
-
Biosensor-coated microplates (e.g., 384-well)
-
Culture medium
-
Assay buffer
-
LPA (agonist)
-
BMS-986020 (test antagonist)
-
Optical biosensor instrument (e.g., Corning Epic)
Procedure:
-
Cell Plating: Seed LPA₁-expressing cells into biosensor-coated microplates and grow to confluence.
-
Cell Starvation: Prior to the assay, replace the culture medium with a low-serum or serum-free medium and incubate for several hours to reduce basal signaling.
-
Baseline Measurement: Place the plate in the optical biosensor instrument and record a stable baseline reading.
-
Antagonist Addition: Add serial dilutions of BMS-986020 or vehicle control to the wells and incubate for a defined period (e.g., 30-60 minutes), continuing to record the DMR signal.
-
Agonist Stimulation: Add a fixed concentration of LPA to the wells and monitor the DMR response in real-time for 1-2 hours.[11]
Data Analysis:
-
Analyze the kinetic DMR response curves.
-
The antagonist effect can be quantified by measuring the inhibition of the LPA-induced DMR signal.
-
Plot the inhibition of the LPA response against the BMS-986020 concentration to determine the IC₅₀ value.
-
This assay can also identify inverse agonism if the compound alone produces a negative DMR signal.[5]
RhoA Activation Assay
This assay measures the level of active, GTP-bound RhoA, a key downstream effector of Gα12/13 signaling.
Materials:
-
LPA₁-expressing cells
-
Culture medium
-
LPA (agonist)
-
BMS-986020 (test antagonist)
-
RhoA Activation Assay Kit (containing Rhotekin-RBD beads, lysis buffer, and anti-RhoA antibody)[12]
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment: a. Culture cells to 80-90% confluence and serum-starve overnight. b. Pre-incubate cells with various concentrations of BMS-986020 or vehicle for 30-60 minutes. c. Stimulate cells with LPA for a short period (e.g., 2-5 minutes).
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells with ice-cold lysis buffer provided in the kit.[13] c. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Pull-Down of Active RhoA: a. Normalize the protein concentration of the lysates. b. Add Rhotekin-RBD agarose beads to the lysates.[13] c. Incubate at 4°C with gentle agitation for 1 hour.[13]
-
Washing and Elution: a. Pellet the beads by centrifugation and discard the supernatant.[14] b. Wash the beads multiple times with wash buffer.[14] c. Resuspend the bead pellet in SDS-PAGE sample buffer and boil to elute the bound proteins.[14]
-
Western Blotting: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Probe the membrane with an anti-RhoA antibody. d. Detect the signal using an appropriate secondary antibody and chemiluminescence.
Data Analysis:
-
Quantify the band intensity for active RhoA using densitometry.
-
Normalize the active RhoA signal to the total RhoA in the input lysates.
-
Plot the normalized active RhoA levels against the BMS-986020 concentration to determine the inhibitory effect.
ROCK Activity Assay
This assay measures the activity of Rho-associated kinase (ROCK), a downstream effector of RhoA.
Materials:
-
LPA₁-expressing cells
-
LPA and BMS-986020
-
ROCK Activity Assay Kit (e.g., from Cell Biolabs or MilliporeSigma) containing:
-
Microplate reader
Procedure:
-
Sample Preparation: a. Treat and lyse cells as described in the RhoA Activation Assay protocol. b. Normalize the protein concentration of the cell lysates.
-
Kinase Reaction: a. Add the cell lysates to the wells of the MYPT1-coated plate.[15] b. Initiate the kinase reaction by adding ATP-containing kinase buffer.[15] c. Incubate at 30°C for 30-60 minutes.[15]
-
Detection: a. Wash the wells with wash buffer. b. Add the anti-phospho-MYPT1 antibody and incubate for 1 hour. c. Wash the wells and add the HRP-conjugated secondary antibody, then incubate for 1 hour. d. Wash the wells and add the TMB substrate. e. Stop the reaction with the stop solution and measure the absorbance at 450 nm.
Data Analysis:
-
Subtract the background absorbance.
-
Calculate the percentage of inhibition of LPA-induced ROCK activity for each concentration of BMS-986020.
-
Plot the percentage of inhibition against the antagonist concentration to determine the IC₅₀ value.
References
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the LPA1 signaling pathway for fibrosis therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Molecular Regulation of Lysophosphatidic Acid Receptor 1 Maturation and Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of hepatobiliary toxicity of the LPA1 antagonist BMS-986020 developed to treat idiopathic pulmonary fibrosis: Contrasts with BMS-986234 and BMS-986278 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of LPA receptor antagonist clinical candidate BMS-986278 for the treatment of idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation [morressier.com]
- 10. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applying label-free dynamic mass redistribution technology to frame signaling of G protein–coupled receptors noninvasively in living cells | Springer Nature Experiments [experiments.springernature.com]
- 12. RhoA Activation Assay [bio-protocol.org]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. abcam.com [abcam.com]
- 15. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for BMS-986034 in cAMP Accumulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986034 is an agonist of the G-protein coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells and is a promising therapeutic target for type 2 diabetes. Upon activation by an agonist like this compound, GPR119 couples to the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger. The accumulation of intracellular cAMP triggers a cascade of downstream events, including glucose-dependent insulin secretion from pancreatic β-cells.
This document provides detailed protocols and application notes for utilizing this compound in a cyclic AMP (cAMP) accumulation assay. This assay is a fundamental method to quantify the agonistic activity of this compound on GPR119-expressing cells.
Principle of the Assay
The cAMP accumulation assay is a competitive immunoassay that measures the intracellular concentration of cAMP. In this assay, cells expressing the GPR119 receptor are incubated with this compound. As an agonist, this compound will bind to and activate GPR119, leading to a Gs-protein-mediated activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. The amount of cAMP produced is proportional to the concentration and potency of the agonist. To prevent the degradation of cAMP by phosphodiesterases, a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) is typically included. The accumulated cAMP is then quantified using a variety of methods, most commonly competitive immunoassays utilizing either antibodies or other cAMP-binding proteins.
Signaling Pathway of GPR119 Activation
The following diagram illustrates the signaling cascade initiated by the activation of GPR119 by an agonist.
Caption: GPR119 signaling pathway initiated by an agonist.
Experimental Protocols
This section provides a detailed methodology for a cell-based cAMP accumulation assay to determine the potency and efficacy of this compound.
Materials and Reagents
-
Cells: A cell line stably expressing human GPR119 (e.g., HEK293, CHO).
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM, Ham's F-12) supplemented with fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and selection agents if required.
-
This compound: Prepare a stock solution in a suitable solvent like DMSO.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) or another suitable PDE inhibitor.
-
cAMP Assay Kit: A commercially available kit for cAMP detection (e.g., HTRF, ELISA, LANCE).
-
Cell Culture Plates: 96-well or 384-well white, solid-bottom plates suitable for luminescence or fluorescence detection.
-
Reagent Grade Water
-
DMSO
Equipment
-
Laminar flow hood for sterile cell culture.
-
CO2 incubator (37°C, 5% CO2).
-
Inverted microscope.
-
Centrifuge.
-
Multichannel pipettes.
-
Plate reader compatible with the chosen cAMP assay kit.
Experimental Workflow
The following diagram outlines the major steps in the cAMP accumulation assay.
Application Notes and Protocols for BMS-986034 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986034 is an orally active agonist of the G-protein coupled receptor 119 (GPR119).[1] GPR119 activation has been shown to stimulate the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), and insulin, making it a potential therapeutic target for type 2 diabetes and other metabolic disorders. These application notes provide a comprehensive overview of recommended protocols for the preclinical evaluation of this compound in animal models, based on available information for other GPR119 agonists and general principles of in vivo pharmacology.
Disclaimer: Specific dosage information for this compound in animal studies is not publicly available. The dosage recommendations provided herein are extrapolated from studies on other GPR119 agonists and should be considered as a starting point for dose-ranging studies. Researchers must conduct their own dose-finding experiments to determine the optimal dose for their specific animal model and experimental conditions.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist like this compound initiates a signaling cascade that leads to the secretion of insulin and incretin hormones. The receptor is primarily coupled to the Gαs protein. Upon agonist binding, Gαs activates adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This increase in cAMP triggers downstream signaling events that result in the exocytosis of insulin from pancreatic β-cells and GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine L-cells and K-cells in the intestine, respectively.
Caption: GPR119 signaling pathway initiated by this compound.
Quantitative Data Presentation
Due to the lack of specific public data for this compound, the following table summarizes dosage information for other GPR119 agonists in mice, which can be used as a reference for designing initial studies with this compound.
| Animal Model | Compound | Dose Range (Oral) | Frequency | Observed Effects |
| Mice | ps297 / ps318 | 10-90 mg/kg/day | Daily | Improved glucose homeostasis, reduced hepatic steatosis |
| Mice | MBX-2982 | 10 mg/kg | Single dose | Increased plasma GLP-1 levels |
Experimental Protocols
Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound in the selected animal model (e.g., mice, rats).
Materials:
-
This compound
-
Vehicle for administration (e.g., 0.5% methylcellulose in water)
-
Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Dosing gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes, syringes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Protocol:
-
Fast animals overnight prior to dosing.
-
Prepare a formulation of this compound in a suitable vehicle at the desired concentration.
-
Administer a single oral dose of this compound to each animal. A suggested starting dose range, based on other GPR119 agonists, is 10-30 mg/kg.
-
Collect blood samples at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process blood samples to separate plasma by centrifugation.
-
Analyze plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life.
Caption: Experimental workflow for a pharmacokinetic study.
Pharmacodynamic (PD) Study: Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of this compound on glucose tolerance in a relevant animal model.
Materials:
-
This compound
-
Vehicle
-
Rodents
-
Glucose solution (e.g., 2 g/kg)
-
Glucometer and test strips
-
Blood collection supplies
Protocol:
-
Fast animals for 6 hours prior to the study.
-
Administer this compound or vehicle orally. A suggested dose range is 10-100 mg/kg.
-
After a set pretreatment period (e.g., 30-60 minutes), collect a baseline blood sample (t=0) for glucose measurement.
-
Administer an oral glucose bolus.
-
Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose levels at each time point.
-
Plot blood glucose concentration over time and calculate the area under the curve (AUC) for glucose.
Caption: Workflow for an oral glucose tolerance test (OGTT).
Efficacy Study in a Disease Model (e.g., Diet-Induced Obese Mice)
Objective: To assess the long-term efficacy of this compound on metabolic parameters in a diet-induced obesity (DIO) mouse model.
Materials:
-
This compound
-
Vehicle
-
DIO mice (e.g., C57BL/6 mice on a high-fat diet for 8-12 weeks)
-
Standard laboratory chow and high-fat diet
-
Metabolic cages (optional, for food and water intake monitoring)
-
Equipment for measuring body weight, blood glucose, and other relevant biomarkers (e.g., insulin, lipids).
Protocol:
-
Induce obesity in mice by feeding a high-fat diet.
-
Randomize mice into treatment groups (vehicle and different doses of this compound).
-
Administer this compound or vehicle orally on a daily basis for a specified period (e.g., 4-8 weeks). A suggested dose range is 10-100 mg/kg/day.
-
Monitor body weight, food intake, and water intake regularly.
-
Measure fasting blood glucose and plasma insulin at baseline and at the end of the study.
-
At the end of the treatment period, perform an OGTT or other relevant functional tests.
-
Collect terminal blood and tissue samples for biomarker analysis (e.g., plasma lipids, liver triglycerides).
Caption: Logical relationship in a chronic efficacy study.
References
Administration of BMS-986034 in Murine Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986034 is a potent and orally active agonist of the G-protein coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1). These dual mechanisms make GPR119 an attractive therapeutic target for type 2 diabetes and other metabolic disorders. This document provides detailed application notes and protocols for the administration of this compound in mouse models, based on established methodologies for oral drug delivery in rodents.
While specific preclinical studies detailing the oral administration of this compound in mice, including precise dosages, vehicles, and pharmacokinetic data, are not publicly available at this time, this guide offers a comprehensive framework based on general practices for similar compounds and administration routes.
Signaling Pathway
The activation of GPR119 by an agonist like this compound initiates a signaling cascade that enhances glucose homeostasis. The diagram below illustrates the mechanism of action.
Quantitative Data Summary
Specific pharmacokinetic data for this compound in mice is not currently available in the public domain. The following table provides a template for the type of data that should be collected and organized when conducting preclinical pharmacokinetic studies of this compound.
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) |
| This compound | Oral (gavage) | e.g., 10 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Oral (gavage) | e.g., 30 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | |
| Oral (gavage) | e.g., 100 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | |
| Intravenous | e.g., 1 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
The following protocols are generalized for the oral administration of a small molecule compound to mice via gavage. These should be adapted based on the specific physicochemical properties of this compound and the experimental design.
Protocol 1: Preparation of Dosing Solution
Objective: To prepare a homogenous and stable formulation of this compound for oral administration.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water, corn oil, or a solution of 10% DMSO, 40% PEG400, and 50% sterile water)
-
Sterile water
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Appropriate glassware (beakers, graduated cylinders)
-
pH meter (if applicable)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the total volume needed for the study.
-
Weigh the this compound powder accurately.
-
In a sterile beaker, add the vehicle.
-
While stirring the vehicle with a magnetic stirrer, slowly add the this compound powder to create a suspension or solution.
-
Continue stirring until a homogenous mixture is achieved. Visually inspect for any undissolved particles.
-
If necessary, adjust the pH of the solution to a physiologically acceptable range (typically pH 6.5-7.5).
-
Store the prepared formulation according to its stability profile (e.g., at 4°C, protected from light). Before each use, ensure the formulation is brought to room temperature and is adequately mixed.
Protocol 2: Oral Gavage Administration in Mice
Objective: To accurately and safely administer a defined volume of the this compound formulation directly into the stomach of a mouse.
Materials:
-
Mouse restraint device (optional)
-
Appropriate size gavage needle (typically 20-22 gauge for adult mice, with a ball tip)
-
Syringe (e.g., 1 mL)
-
Prepared this compound dosing solution
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of the dosing solution to administer based on the target dose in mg/kg.
-
Fill the syringe with the calculated volume of the this compound formulation. Ensure there are no air bubbles in the syringe.
-
Securely restrain the mouse to prevent movement and injury. This can be done manually by scruffing the neck and back skin, or with a restraint device. The head and body should be in a straight line to facilitate the passage of the gavage needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal perforation.
-
Once the needle is in the stomach (the pre-measured length of the needle should be fully inserted), slowly depress the syringe plunger to deliver the solution.
-
After administration, gently withdraw the needle in the same direction it was inserted.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for a few hours post-administration.
Conclusion
The successful preclinical evaluation of this compound in murine models relies on the meticulous application of standardized administration protocols. While specific dosage and pharmacokinetic data for this compound are not yet publicly detailed, the protocols and framework provided herein offer a robust starting point for researchers. It is imperative to conduct initial dose-ranging and tolerability studies to establish a safe and effective dose for specific mouse strains and disease models. Furthermore, comprehensive pharmacokinetic analysis is crucial to understand the absorption, distribution, metabolism, and excretion profile of this compound, which will be vital for the interpretation of efficacy and toxicology data. As more research on this compound becomes available, these application notes and protocols should be updated to incorporate compound-specific findings.
Application Note: Preparation of BMS-986034 Stock Solution with DMSO
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of BMS-986034 using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is a potent agonist of the G Protein-Coupled Receptor 119 (GPR119).[1] As a modulator of this important signaling pathway, this compound is a valuable tool in metabolic disease research and drug development. Accurate preparation of stock solutions is the first critical step in any in vitro or in vivo experiment. Dimethyl Sulfoxide (DMSO) is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds, making it a common choice for preparing stock solutions of small molecules like this compound.[2][3] This guide outlines the necessary procedures and best practices for preparing a stable and reliable this compound stock solution.
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented below. This information is essential for accurate calculations and proper handling.
| Property | Value | Reference |
| Synonym | (R)-5-Chloro-4-(1-(5-chloropyrimidin-2-yl)piperidin-4-yloxy)-1-(5-(3-hydroxy-2-oxopyrrolidin-1-yl)-6-methylpyridin-2-yl)pyridin-2(1H)-one | |
| Molecular Formula | C₂₄H₂₄Cl₂N₆O₄ | |
| Molecular Weight | 531.39 g/mol | |
| Appearance | White to beige powder | |
| Solubility in DMSO | 5 mg/mL (may require warming) | |
| Purity | ≥98% (HPLC) | |
| CAS Number | 1492631-88-5 |
Materials and Equipment
3.1 Materials:
-
This compound powder (≥98% purity)
-
Sterile, nuclease-free microcentrifuge tubes or cryovials
-
Sterile pipette tips
3.2 Equipment:
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated micropipettes
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol provides instructions for preparing a 10 mM stock solution of this compound. The stated solubility in DMSO is 5 mg/mL, which is approximately 9.4 mM. Therefore, gentle warming may be necessary to achieve full dissolution at 10 mM.
4.1 Calculation:
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
The table below provides an example calculation for preparing 1 mL of a 10 mM stock solution.
| Parameter | Value |
| Desired Concentration | 10 mM |
| Desired Volume | 1 mL |
| Molecular Weight | 531.39 g/mol |
| Calculated Mass | 5.31 mg |
4.2 Step-by-Step Procedure:
-
Preparation: Work in a clean, dry environment. Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.[5]
-
Weighing: Accurately weigh 5.31 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, proceed with the following steps.
-
Warming (If Necessary): Gently warm the solution in a 37°C water bath for 5-10 minutes. Vortex intermittently until the solution is clear.
-
Sonication (Optional): If solids persist, sonicate the tube in a water bath for 5-10 minutes to aid dissolution.[5]
-
Visual Inspection: Once dissolved, visually inspect the solution to ensure it is clear and free of any particulate matter. A clear solution indicates complete dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials or microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
Storage and Stability
-
Short-term Storage: Store aliquots at 4°C for use within a few days.
-
Long-term Storage: For long-term storage, keep aliquots at -20°C or -80°C. When stored properly, stock solutions in DMSO are typically stable for several months.
-
Protection: Protect from light and moisture.[6] DMSO is hygroscopic and can absorb water from the air, which may cause the compound to precipitate over time.[4][5]
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
DMSO can facilitate the absorption of chemicals through the skin.[2] Avoid direct contact with the skin and eyes. If contact occurs, wash the affected area immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for both this compound and DMSO before handling.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Compound won't dissolve | - Insufficient mixing/warming.- DMSO has absorbed moisture.- Concentration exceeds solubility limit. | - Continue vortexing and gently warm the solution to 37°C.- Use fresh, anhydrous DMSO.[5]- Prepare a more dilute stock solution (e.g., 5 mM). |
| Precipitate forms after storage | - Stored at too high a temperature.- Freeze-thaw cycles.- Moisture absorption by DMSO. | - Re-dissolve by gently warming and vortexing before use.- Ensure aliquots are single-use to avoid freeze-thaw cycles.- Ensure tubes are tightly sealed and use anhydrous DMSO. |
Visualized Protocols and Pathways
The following diagrams illustrate the experimental workflow for preparing the stock solution and the signaling pathway activated by this compound.
References
Application Notes and Protocols for BMS-986034 in Preclinical Diabetes Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986034 is a potent and selective agonist of the G-protein coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2][3] Its activation has been shown to stimulate glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1), respectively.[1][2][3][4][5] This dual mechanism of action makes GPR119 an attractive therapeutic target for the treatment of type 2 diabetes mellitus.[1][2][6][7] These application notes provide a comprehensive guide for the preclinical evaluation of this compound in various diabetes models, including detailed experimental protocols and expected outcomes.
Mechanism of Action
Activation of GPR119 by an agonist like this compound leads to the stimulation of adenylyl cyclase through the Gαs subunit, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[1][2][3]
-
In pancreatic β-cells: Elevated cAMP levels potentiate glucose-stimulated insulin secretion (GSIS). This glucose dependency is a key advantage, as it minimizes the risk of hypoglycemia.[2][4]
-
In intestinal L-cells: Increased cAMP triggers the secretion of GLP-1.[4][5][8][9] GLP-1, in turn, acts as an incretin hormone, further enhancing glucose-dependent insulin secretion from pancreatic β-cells, suppressing glucagon release, slowing gastric emptying, and promoting satiety.[2][10]
Therefore, this compound is expected to improve glycemic control through both direct and indirect actions on insulin secretion.[3]
Data Presentation: Representative Preclinical Data for a GPR119 Agonist
The following tables summarize representative quantitative data from in vitro and in vivo studies of a GPR119 agonist, illustrating the expected efficacy of a compound like this compound.
Table 1: In Vitro Activity of a Representative GPR119 Agonist
| Assay | Cell Line | Endpoint | EC50 (nM) | Fold Increase vs. Vehicle |
| cAMP Accumulation | HEK293 (hGPR119) | cAMP level | 50 | 15-fold |
| Insulin Secretion (16.8 mM Glucose) | MIN6 (mouse β-cell) | Insulin (ng/mL) | 120 | 2.5-fold |
| GLP-1 Secretion | GLUTag (mouse L-cell) | GLP-1 (pM) | 85 | 3.0-fold |
Table 2: In Vivo Efficacy in a Mouse Model of Type 2 Diabetes (db/db mice)
| Parameter | Vehicle Control | GPR119 Agonist (10 mg/kg, oral, daily for 4 weeks) | % Change |
| Fasting Blood Glucose (mg/dL) | 350 ± 25 | 210 ± 20 | ↓ 40% |
| HbA1c (%) | 8.5 ± 0.5 | 6.5 ± 0.4 | ↓ 23.5% |
| Oral Glucose Tolerance Test (AUC) | 50000 ± 4500 | 30000 ± 3800 | ↓ 40% |
| Plasma Insulin (ng/mL) at 15 min post-glucose | 1.2 ± 0.2 | 2.5 ± 0.3 | ↑ 108% |
| Plasma GLP-1 (pM) at 15 min post-glucose | 15 ± 3 | 35 ± 5 | ↑ 133% |
| Body Weight (g) | 45 ± 2 | 42 ± 1.8 | ↓ 6.7% |
Data are presented as mean ± SEM. AUC = Area Under the Curve.
Experimental Protocols
In Vitro Assays
1. cAMP Accumulation Assay
-
Objective: To determine the potency of this compound in activating the GPR119 receptor.
-
Cell Line: HEK293 cells stably expressing human GPR119.
-
Protocol:
-
Seed HEK293-hGPR119 cells in a 96-well plate and culture overnight.
-
Wash the cells with assay buffer (e.g., PBS with 0.5 mM IBMX).
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Calculate EC50 values from the dose-response curve.
-
2. In Vitro Insulin Secretion Assay
-
Objective: To assess the effect of this compound on glucose-stimulated insulin secretion.
-
Cell Line: MIN6 mouse insulinoma cells or isolated rodent/human pancreatic islets.
-
Protocol:
-
Culture MIN6 cells or islets in appropriate media.
-
For the assay, pre-incubate cells/islets in Krebs-Ringer Bicarbonate Buffer (KRBB) with low glucose (2.8 mM) for 1-2 hours.
-
Replace the buffer with KRBB containing low (2.8 mM) or high (16.8 mM) glucose, with or without various concentrations of this compound.
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant and measure insulin concentration using an ELISA kit.
-
3. In Vitro GLP-1 Secretion Assay
-
Objective: To evaluate the effect of this compound on GLP-1 secretion.
-
Cell Line: GLUTag mouse enteroendocrine cells or primary intestinal cultures.
-
Protocol:
-
Culture GLUTag cells in appropriate media.
-
Wash cells and pre-incubate in assay buffer.
-
Add this compound at various concentrations in the presence of a DPP-4 inhibitor (to prevent GLP-1 degradation).
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant and measure active GLP-1 concentration using an ELISA kit.
-
In Vivo Models
1. Oral Glucose Tolerance Test (OGTT)
-
Objective: To evaluate the effect of this compound on glucose disposal after an oral glucose challenge.
-
Animal Model: Normal or diabetic mice (e.g., C57BL/6J or db/db mice).
-
Protocol:
-
Fast the mice overnight (16 hours) with free access to water.[11]
-
Administer this compound or vehicle orally at a specified time (e.g., 30-60 minutes) before the glucose challenge.
-
Measure baseline blood glucose from a tail snip (t=0).
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[11][12]
-
Blood samples can also be collected at specific time points to measure plasma insulin and GLP-1 levels.
-
Calculate the area under the curve (AUC) for the glucose excursion.
-
2. Streptozotocin (STZ)-Induced Diabetes Model
-
Objective: To assess the therapeutic efficacy of this compound in a model of type 1-like diabetes characterized by insulin deficiency.
-
Animal Model: Mice or rats.
-
Protocol for Induction:
-
For a model of severe insulin deficiency, administer a single high dose of STZ (e.g., 150-200 mg/kg, i.p. in mice).[13]
-
For a model with some remaining beta-cell function, use a multiple low-dose regimen (e.g., 40-50 mg/kg, i.p. for 5 consecutive days in mice).[13][14]
-
Prepare STZ fresh in cold citrate buffer (pH 4.5) immediately before injection.[13][14]
-
Monitor blood glucose levels. Animals with fasting blood glucose >250 mg/dL are typically considered diabetic.
-
Provide 10% sucrose water for 24-48 hours after STZ injection to prevent hypoglycemia.[15]
-
-
Treatment Protocol:
-
Once diabetes is established, randomize animals into treatment groups (vehicle and this compound at different doses).
-
Administer treatment daily for a specified period (e.g., 4-8 weeks).
-
Monitor fasting blood glucose, HbA1c, body weight, and food/water intake regularly.
-
Perform an OGTT at the end of the study to assess glycemic control.
-
Mandatory Visualizations
Caption: GPR119 signaling pathway activated by this compound.
Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).
Caption: Workflow for STZ-induced diabetes model and drug treatment.
References
- 1. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR119 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice [e-dmj.org]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
- 12. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. diacomp.org [diacomp.org]
- 15. az.research.umich.edu [az.research.umich.edu]
Application Notes and Protocols for BMS-986034 in Pancreatic Beta-Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986034 is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic beta-cells and intestinal enteroendocrine L-cells, making it a promising therapeutic target for type 2 diabetes. Activation of GPR119 in beta-cells is known to stimulate glucose-dependent insulin secretion through the Gαs signaling pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This document provides detailed application notes and experimental protocols for the use of this compound in pancreatic beta-cell research, based on available data and established methodologies for GPR119 agonists.
Data Presentation
While specific data on the effects of this compound on pancreatic beta-cells are not extensively available in public literature, its activity has been characterized in an engineered cell line. The following table summarizes the known quantitative data for this compound. For comparative purposes, data for other common GPR119 agonists are also included to provide context for expected potencies in beta-cell relevant assays.
| Compound | Assay Type | Cell Line | Parameter | Value |
| This compound | cAMP Accumulation | HEK293 (human GPR119) | EC50 | 3 nM |
| PSN632408 | cAMP Accumulation | HEK293 (human GPR119) | EC50 | 7.9 µM |
| AR231453 | Insulin Release | HIT-T15 cells | EC50 | 3.5 nM |
| ZSY-04 | Insulin Release | MIN6 cells | Fold Increase (at 10 µM) | ~2.5-fold over high glucose |
| ZSY-06 | Insulin Release | MIN6 cells | Fold Increase (at 10 µM) | ~2.2-fold over high glucose |
| ZSY-13 | Insulin Release | MIN6 cells | Fold Increase (at 10 µM) | ~2.8-fold over high glucose |
Signaling Pathways and Experimental Workflows
GPR119 Signaling Pathway in Pancreatic Beta-Cells
Activation of GPR119 by an agonist like this compound initiates a signaling cascade that potentiates insulin secretion. The receptor is coupled to the Gs alpha subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2). Both PKA and Epac2 have downstream targets that converge to enhance the exocytosis of insulin-containing granules, particularly in the presence of elevated glucose levels.
GPR119 signaling cascade in pancreatic beta-cells.
Experimental Workflow for Testing this compound
A typical workflow to characterize the effects of this compound on pancreatic beta-cells involves a series of in vitro assays, starting from receptor activation to the physiological response of insulin secretion.
Workflow for evaluating this compound in beta-cells.
Experimental Protocols
Intracellular cAMP Accumulation Assay
This protocol is adapted from the methodology used to characterize this compound in HEK293 cells expressing GPR119 and can be applied to pancreatic beta-cell lines like MIN6 or INS-1, or dispersed primary islets.
Objective: To quantify the dose-dependent increase in intracellular cAMP levels in response to this compound.
Materials:
-
Pancreatic beta-cell line (e.g., MIN6) or isolated pancreatic islets
-
Cell culture medium (e.g., DMEM for MIN6 cells)
-
This compound
-
DMSO (for stock solution)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Forskolin (positive control)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
White, opaque 96-well or 384-well plates suitable for the detection method
-
Plate reader compatible with the chosen cAMP kit
Protocol:
-
Cell Seeding:
-
For adherent cell lines (e.g., MIN6), seed the cells into the wells of a 96-well or 384-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
For suspension cells or dispersed islets, they can be added directly to the wells on the day of the assay.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of this compound in an appropriate assay buffer (e.g., Krebs-Ringer Bicarbonate buffer) to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <0.1%).
-
Prepare solutions for vehicle control (DMSO in assay buffer) and positive control (e.g., 10 µM Forskolin).
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the PDE inhibitor (e.g., 500 µM IBMX) to all wells and incubate for a short period (e.g., 15-30 minutes) at 37°C to prevent cAMP degradation.
-
Add the diluted this compound, vehicle control, and positive control to the respective wells.
-
Incubate for the desired time (e.g., 30-60 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is a standard method to assess the function of pancreatic beta-cells and can be used to determine if this compound potentiates insulin secretion in a glucose-dependent manner.
Objective: To measure the effect of this compound on insulin secretion from pancreatic beta-cells at low and high glucose concentrations.
Materials:
-
MIN6 cells or isolated pancreatic islets
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing:
-
Low glucose (e.g., 2.8 mM)
-
High glucose (e.g., 16.7 mM)
-
-
This compound
-
DMSO
-
24-well plates
-
Insulin detection kit (e.g., ELISA or RIA)
Protocol:
-
Cell/Islet Preparation:
-
Culture MIN6 cells to confluency in 24-well plates.
-
For islets, use batches of size-matched islets (e.g., 5-10 islets per replicate).
-
-
Pre-incubation (Starvation):
-
Gently wash the cells/islets twice with a glucose-free KRB buffer.
-
Pre-incubate the cells/islets in KRB buffer with low glucose (2.8 mM) for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.
-
-
Incubation with Test Compounds:
-
Prepare KRB buffer with low glucose (2.8 mM) and high glucose (16.7 mM).
-
For each glucose concentration, prepare solutions with and without a range of this compound concentrations (and a vehicle control).
-
Remove the pre-incubation buffer and add the treatment solutions to the respective wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection:
-
After incubation, carefully collect the supernatant from each well. This contains the secreted insulin.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
Insulin Measurement:
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA or RIA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the secreted insulin levels to the total protein content or DNA content of the cells in each well. For islets, data can be expressed as insulin secreted per islet.
-
Compare the insulin secretion in the presence of this compound to the vehicle control at both low and high glucose concentrations to determine the glucose-dependent potentiation effect.
-
Conclusion
This compound is a valuable tool for investigating the role of GPR119 in pancreatic beta-cell function. The provided protocols for cAMP accumulation and glucose-stimulated insulin secretion assays offer a framework for characterizing the in vitro effects of this compound. Given its high potency, this compound is expected to be a potent stimulator of glucose-dependent insulin secretion in pancreatic beta-cells, and these methods will allow researchers to quantify this effect and further elucidate the therapeutic potential of GPR119 agonism.
Application Notes and Protocols for Immunohistochemical Staining of GPR119
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of the G protein-coupled receptor 119 (GPR119) in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Additionally, we describe the role of the GPR119 agonist, BMS-986034, and the associated signaling pathways. This information is intended for researchers, scientists, and drug development professionals.
Introduction
GPR119 is a Gs protein-coupled receptor predominantly expressed in pancreatic β-cells and enteroendocrine L-cells in the gastrointestinal tract.[1][2] Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[3][4] This positions GPR119 as a potential therapeutic target for type 2 diabetes.[3][5] this compound is a potent and selective agonist of GPR119.[6] Immunohistochemistry is a valuable technique to visualize the tissue and cellular distribution of GPR119, aiding in the understanding of its physiological roles and the effects of agonists like this compound.
Data Presentation
Table 1: Recommended Reagents and dilutions for GPR119 Immunohistochemistry
| Reagent | Supplier | Cat. No. | Recommended Dilution/Concentration |
| Rabbit Polyclonal anti-GPR119 Antibody | Novus Biologicals | NBP2-47661 | 1:100 - 1:1000 |
| Biotinylated Goat Anti-Rabbit IgG | Vector Laboratories | BA-1000 | 1:200 |
| Avidin-Biotin Complex (ABC) Reagent | Vector Laboratories | PK-6100 | As per manufacturer's instructions |
| DAB Substrate Kit | Vector Laboratories | SK-4100 | As per manufacturer's instructions |
| Harris Modified Hematoxylin | Sigma-Aldrich | HHS16 | Ready-to-use |
Table 2: In Vitro Activity of GPR119 Agonists
| Compound | Assay Type | Cell Line | EC50 | Reference |
| This compound | cAMP accumulation | HEK293 cells expressing human-mouse chimeric GPR119 | Not explicitly stated, but described as a potent agonist. | [6] |
| Compound [VI] (BMS optimized) | GPR119 agonist activity | Not specified | 4 nM[1] | [1] |
| AR231453 | GLP-1 Release | GLUTag cells | 56 nM[7] | [7] |
| AS1269574 | cAMP accumulation | HEK293 cells expressing human GPR119 | 2.5 µM[4] | [4] |
Experimental Protocols
Immunohistochemistry Protocol for GPR119 in Paraffin-Embedded Tissues
This protocol outlines the steps for the detection of GPR119 in FFPE tissue sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.[8]
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.[8]
-
Hydrate slides in 95% ethanol for 3 minutes.
-
Hydrate slides in 80% ethanol for 3 minutes.[8]
-
Rinse slides in distilled water for 5 minutes.[8]
2. Antigen Retrieval:
-
Immerse slides in 10 mM sodium citrate buffer (pH 6.0).
-
Heat the slides in a steamer or water bath at 99-100°C for 20 minutes.[8]
-
Allow the slides to cool to room temperature in the buffer for at least 20 minutes.
3. Staining Procedure:
-
Rinse slides in Tris-buffered saline with 0.025% Triton X-100 (TBS-T).
-
Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse slides with TBS-T.
-
Apply a protein blocking solution (e.g., 5% normal goat serum in TBS) and incubate for 20-60 minutes at room temperature.[8][9]
-
Drain the blocking solution and apply the primary antibody (e.g., rabbit anti-GPR119) diluted in TBS.
-
Incubate for 45 minutes at room temperature or overnight at 4°C.[8][9]
-
Rinse slides in TBS-T.
-
Apply a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) and incubate for 30 minutes at room temperature.[8]
-
Rinse slides in TBS-T.
-
Apply the ABC reagent and incubate for 30 minutes at room temperature.[8]
-
Rinse slides in TBS-T.
-
Apply the DAB substrate solution and incubate until the desired stain intensity develops (typically 2-10 minutes).
-
Rinse slides in distilled water.
4. Counterstaining and Mounting:
-
Counterstain with Harris Modified Hematoxylin for 30 seconds to 1 minute.
-
Rinse slides in running tap water.
-
Dehydrate the sections through graded alcohols (80%, 95%, 100%) and clear in xylene.[8]
-
Mount the coverslip with a permanent mounting medium.
Mandatory Visualization
Caption: GPR119 signaling pathway upon activation by an agonist like this compound.
Caption: Experimental workflow for GPR119 immunohistochemistry.
References
- 1. | BioWorld [bioworld.com]
- 2. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. anti-G Protein-Coupled Receptor 119 Antibody - Bat, Human, IHC, IHC (p) [antibodies-online.com]
- 9. ptglab.com [ptglab.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing BMS-986034 Concentration for Cell Culture
Welcome to the technical support center for BMS-986034. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective agonist for the G-protein coupled receptor 119 (GPR119).[1] GPR119 is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Upon activation by an agonist like this compound, GPR119 couples to the Gαs protein, which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP in pancreatic β-cells promotes glucose-dependent insulin secretion, while in intestinal L-cells, it stimulates the release of glucagon-like peptide-1 (GLP-1).
Q2: What is the recommended starting concentration range for this compound in cell culture?
A2: Based on available data for potent GPR119 agonists, a starting concentration range of 1 nM to 100 nM is recommended for initial experiments. The EC50 (half-maximal effective concentration) for potent GPR119 agonists is typically in the low nanomolar range. For instance, a similar potent GPR119 agonist, compound 21b, has a reported EC50 of 3.8 nM in a human GPR119 activation assay.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 5.31 mg of this compound (Molecular Weight: 531.39 g/mol ) in 1 mL of DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working dilutions, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: In which cell lines can I expect to see a response to this compound?
A4: A response to this compound is expected in cell lines that endogenously or exogenously express GPR119. Commonly used cell lines for studying GPR119 agonists include:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119): Often used for cAMP accumulation assays.
-
MIN6 and HIT-T15 cells: Mouse and hamster pancreatic β-cell lines, respectively, used for glucose-stimulated insulin secretion (GSIS) assays.[3]
-
GLUTag cells: A murine intestinal L-cell line used for studying GLP-1 secretion.[4]
Q5: What are the expected downstream effects of this compound treatment in responsive cells?
A5: The primary downstream effect is an increase in intracellular cAMP levels. In pancreatic β-cells (e.g., MIN6, HIT-T15), this leads to potentiation of glucose-stimulated insulin secretion. In intestinal L-cells (e.g., GLUTag), it results in the secretion of GLP-1.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low response to this compound | 1. Low or no GPR119 expression in the cell line. 2. Degradation of this compound. 3. Suboptimal assay conditions. 4. High background in cAMP assay. | 1. Confirm GPR119 expression in your cell line using RT-PCR, western blot, or by testing a positive control cell line (e.g., HEK293-hGPR119).2. Prepare fresh working solutions from a new aliquot of the stock solution. Ensure proper storage of the stock solution at -20°C or -80°C.3. Optimize incubation time and cell density. Ensure the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) in cAMP assays to prevent cAMP degradation.4. Use a lower cell seeding density or reduce the assay incubation time. |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors, especially with small volumes. 3. Edge effects in the assay plate. 4. Cell health issues. | 1. Ensure a homogenous cell suspension before seeding. Mix gently but thoroughly between pipetting.2. Use calibrated pipettes and pre-wet the tips before dispensing. For serial dilutions, ensure thorough mixing at each step.3. Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.4. Ensure cells are healthy, in the logarithmic growth phase, and have a low passage number. |
| Increased cell death or cytotoxicity | 1. This compound concentration is too high. 2. High DMSO concentration in the final culture medium. 3. Contamination of cell culture. 4. Off-target effects. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the toxic concentration range. Use concentrations well below the toxic threshold for functional assays.2. Ensure the final DMSO concentration is non-toxic for your cell line (typically ≤ 0.1%).3. Regularly check for microbial contamination. If contamination is suspected, discard the culture and start with a fresh vial of cells.4. While selective, high concentrations of any compound can lead to off-target effects. Lower the concentration to a more specific range. |
| Inconsistent EC50 values | 1. Variations in cell passage number. 2. Different lots of serum or other reagents. 3. Inconsistent incubation times. | 1. Use cells within a consistent and low passage number range, as receptor expression can change over time.2. Test new lots of reagents before use in critical experiments. Consider using a single lot of serum for a series of experiments.3. Standardize all incubation times precisely. |
Data Presentation
Table 1: In Vitro Activity of Potent GPR119 Agonists in Key Cell-Based Assays
| Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| GPR119 Activation | HEK293-hGPR119 | EC50 | ~3.8 | [2] |
| cAMP Accumulation | HEK293-hGPR119 | EC50 | 4.7 | [5] |
| Insulin Release | HIT-T15 cells | EC50 | 3.5 | [5] |
| GLP-1 Secretion | GLUTag cells | EC50 | ~56 | [4] |
Note: The EC50 value for GPR119 activation is for compound 21b, a potent agonist with a similar profile to this compound. The other values are for the GPR119 agonist AR231453 and are provided as a reference for expected potency in different functional assays.
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol describes a method to determine the effect of this compound on intracellular cAMP accumulation in HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).
Materials:
-
This compound (stock solution in DMSO)
-
HEK293-hGPR119 cells
-
Cell Culture Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay Buffer (e.g., HBSS or serum-free DMEM)
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
-
Forskolin (positive control)
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well or 384-well white, solid-bottom cell culture plates
Procedure:
-
Cell Seeding:
-
Culture HEK293-hGPR119 cells to 80-90% confluency.
-
Harvest cells and resuspend in culture medium at the desired concentration.
-
Seed cells into the assay plate (e.g., 20,000-40,000 cells/well for a 96-well plate) and incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should not exceed 0.1%.
-
Include a vehicle control (assay buffer with the same final concentration of DMSO) and a positive control (e.g., 10 µM Forskolin).
-
-
Assay Procedure:
-
Gently wash the cells once with assay buffer.
-
Add stimulation buffer (assay buffer containing a PDE inhibitor, e.g., 1 mM IBMX) to each well and incubate for 15-30 minutes at 37°C.
-
Add the this compound dilutions, vehicle control, or positive control to the appropriate wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (sigmoidal dose-response curve).
-
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol describes a method to measure the potentiation of glucose-stimulated insulin secretion by this compound in a pancreatic β-cell line (e.g., MIN6).
Materials:
-
This compound (stock solution in DMSO)
-
MIN6 cells
-
Cell Culture Medium (e.g., DMEM with 15% FBS, 1% Penicillin-Streptomycin, 50 µM β-mercaptoethanol)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA
-
Glucose solutions (low concentration, e.g., 2.8 mM; high concentration, e.g., 16.7 mM)
-
Insulin ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed MIN6 cells into a 96-well plate at a density of approximately 20,000 cells per well and culture for 2 days.
-
-
Cell Washing and Pre-incubation:
-
On the day of the assay, aspirate the culture medium and wash the cells twice with KRBH buffer.
-
Pre-incubate the cells in KRBH buffer with low glucose (2.8 mM) for 30-60 minutes at 37°C.
-
-
Compound Preparation:
-
Prepare solutions of this compound at various concentrations in KRBH buffer containing both low (2.8 mM) and high (16.7 mM) glucose. Include vehicle controls for both glucose conditions.
-
-
Stimulation:
-
Aspirate the pre-incubation buffer and add the compound solutions to the cells.
-
Incubate the plate for 1-2 hours at 37°C.
-
-
Supernatant Collection:
-
After incubation, carefully collect the supernatants from each well. It is recommended to centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to pellet any detached cells before transferring the supernatant.
-
-
Insulin Measurement:
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Plot the measured insulin concentration against the this compound concentration for both low and high glucose conditions to demonstrate the glucose-dependent effect.
-
Mandatory Visualizations
Caption: GPR119 signaling pathway upon agonist binding.
Caption: Experimental workflow for a cAMP accumulation assay.
References
- 1. Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
BMS-986034 off-target effects in experiments
Welcome to the technical support center for BMS-986034. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential issues that may be encountered during experiments with this compound.
This compound is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119).[1] GPR119 is primarily expressed in pancreatic beta cells and intestinal enteroendocrine L-cells. Its activation is known to stimulate glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), making it a target for the treatment of type 2 diabetes and obesity.
While specific off-target binding and safety pharmacology data for this compound are not extensively available in the public domain, this guide provides information based on the known mechanism of action of GPR119 agonists and addresses potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an agonist for the G protein-coupled receptor 119 (GPR119).[1] Activation of GPR119 in pancreatic beta cells and intestinal L-cells leads to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade results in glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.
Q2: Are there any known off-target effects for GPR119 agonists?
A2: While specific off-target data for this compound is limited, studies on other synthetic GPR119 agonists have suggested potential for off-target activities, particularly at higher concentrations. For instance, some GPR119 agonists have been observed to inhibit glucose-stimulated intracellular calcium increase, which could potentially counteract the desired insulinotropic effect. However, it is not always clear if these are true off-target effects or a consequence of GPR119 pathway overstimulation.
Q3: What are the expected physiological effects of this compound in in vivo experiments?
A3: In animal models, GPR119 agonists are expected to improve glucose tolerance, increase insulin secretion in response to a glucose challenge, and elevate plasma levels of GLP-1. An important on-target effect to consider is the potential for GPR119 agonists to increase glucagon secretion during hypoglycemia. This is a physiological response that could be beneficial in preventing low blood sugar but should be monitored in relevant experimental models.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Lower than expected insulin secretion in vitro. | 1. Suboptimal Glucose Concentration: GPR119-mediated insulin secretion is glucose-dependent. 2. Cell Line Viability: Poor health of pancreatic beta cell lines (e.g., MIN6, INS-1). 3. Compound Solubility: this compound may have precipitated out of the media. | 1. Ensure experiments are conducted under high-glucose conditions (e.g., >10 mM glucose). 2. Check cell viability using methods like trypan blue exclusion or MTT assay. 3. Confirm the solubility of this compound in your experimental media. It is soluble in DMSO. |
| Inconsistent results in GLP-1 secretion assays. | 1. Cell Line and Passage Number: Enteroendocrine cell lines (e.g., GLUTag, NCI-H716) can lose their secretory capacity over time. 2. Assay Sensitivity: The ELISA or RIA kit used may lack the sensitivity to detect changes in GLP-1 levels. | 1. Use low-passage number cells and regularly characterize their GLP-1 secretion in response to known secretagogues. 2. Validate the sensitivity and specificity of your GLP-1 assay. Consider using a well-established commercial kit. |
| Unexpected cardiovascular effects in vivo. | Potential Off-Target Activity: Although not specifically documented for this compound, cardiovascular effects should be monitored as a standard part of in vivo safety assessment for any novel compound. | Monitor heart rate, blood pressure, and ECG in animal models. If unexpected effects are observed, consider dose-response studies and comparison with vehicle-treated animals to confirm a compound-related effect. |
| Increased glucagon levels during hypoglycemic clamps. | On-Target GPR119 Effect: GPR119 agonism has been shown to stimulate glucagon secretion during low glucose conditions. | This is likely an on-target effect. To confirm, consider using GPR119 knockout animals if available. In these animals, a GPR119 agonist should not elicit this effect. |
Experimental Protocols
In Vitro Insulin Secretion Assay
-
Cell Culture: Plate pancreatic beta cells (e.g., INS-1 832/13) in a 24-well plate and culture until they reach 80-90% confluency.
-
Pre-incubation: Wash the cells with Krebs-Ringer Bicarbonate Buffer (KRBB) containing 2.8 mM glucose and pre-incubate for 1-2 hours at 37°C.
-
Treatment: Replace the pre-incubation buffer with KRBB containing a low (2.8 mM) or high (16.7 mM) glucose concentration, along with this compound at various concentrations or vehicle control (e.g., DMSO).
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Sample Collection: Collect the supernatant for insulin measurement.
-
Analysis: Measure insulin concentration in the supernatant using a commercially available ELISA or RIA kit. Normalize the results to total protein content or DNA content of the cells in each well.
In Vivo Oral Glucose Tolerance Test (OGTT)
-
Animal Acclimatization: Acclimate rodents (e.g., male C57BL/6J mice) to handling for several days before the experiment.
-
Fasting: Fast the animals overnight (approximately 16 hours) with free access to water.
-
Compound Administration: Administer this compound or vehicle control orally (p.o.) at the desired dose.
-
Baseline Blood Sample: After a set pre-treatment time (e.g., 30-60 minutes), collect a baseline blood sample (t=0) from the tail vein.
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg) orally.
-
Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis: Measure blood glucose levels at each time point. The area under the curve (AUC) for glucose can be calculated to assess the effect of the compound on glucose tolerance.
Signaling Pathways and Workflows
Caption: GPR119 signaling pathway upon activation by this compound.
References
Troubleshooting BMS-986034 inconsistent results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BMS-986034, a GPR119 agonist. The information is tailored for researchers, scientists, and drug development professionals to address common issues and ensure consistent experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent cAMP accumulation in our cells upon treatment with this compound. What are the potential causes and solutions?
Inconsistent cAMP (cyclic adenosine monophosphate) levels are a common issue when working with Gαs-coupled GPCR agonists like this compound. Here are several factors that could contribute to this variability and how to address them:
-
Cell Health and Passage Number: The responsiveness of cells to GPCR stimulation can decline with high passage numbers. Ensure you are using cells within a validated passage range. Cell confluence can also impact results; aim for a consistent cell density (e.g., 80-90% confluency) for all experiments.
-
Agonist Concentration and Preparation: this compound is soluble in DMSO.[1] Ensure the compound is fully dissolved. When preparing serial dilutions, perform thorough mixing at each step. It is also crucial to use a consistent and appropriate final concentration of DMSO in your vehicle control and all experimental wells.
-
Assay Incubation Time: The kinetics of the cAMP response can vary between cell lines. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal incubation time for maximal cAMP accumulation in your specific cell model.
-
Phosphodiesterase (PDE) Activity: Intracellular PDEs degrade cAMP, which can dampen the signal. Consider including a broad-spectrum PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation and enhance the signal window.
-
Reagent Quality and Assay Kit: Ensure that all assay reagents, including the cAMP detection kit, are within their expiration dates and have been stored correctly. Different cAMP assay kits (e.g., HTRF, FRET, luminescence-based) have varying sensitivities; selecting a highly sensitive kit may improve consistency.[2]
Q2: Our in vitro experiments with this compound show a weaker than expected response, or the response varies between experiments. How can we troubleshoot this?
Several factors can lead to a diminished or variable in vitro response with GPR119 agonists:
-
Species-Specific Differences in GPR119: The amino acid sequence of GPR119 can differ between species, potentially affecting agonist potency and efficacy.[3] If you are using a non-human cell line, the affinity of this compound for the receptor may be different than for the human ortholog.
-
Low Receptor Expression: The cell line you are using may have low endogenous expression of GPR119. Consider using a cell line known to express GPR119 at robust levels or a recombinant cell line overexpressing human GPR119.
-
Ligand Stability: While specific stability data for this compound is not widely published, some small molecule agonists can be unstable in aqueous solutions over time. Prepare fresh dilutions of the compound for each experiment from a frozen stock solution.
-
Assay Conditions: Ensure that assay parameters such as temperature, pH, and buffer composition are consistent across all experiments.
Q3: We are seeing unexpected or off-target effects in our experiments with this compound. What could be the cause?
While this compound is designed as a GPR119 agonist, off-target effects are a possibility with any small molecule. Here are some considerations:
-
Activation of Cannabinoid Receptors: GPR119 shares some homology with cannabinoid receptors.[4] Some GPR119 agonists have been reported to interact with the endocannabinoid system, which could lead to unexpected physiological responses.[5]
-
Cell Line Specific Effects: The observed off-target effects may be specific to the cellular context and the expression of other receptors or signaling proteins in your chosen cell line.
-
Compound Purity: Ensure the purity of your this compound compound. Impurities could potentially have their own biological activities.
To investigate potential off-target effects, you can use a GPR119 knockout or knockdown cell line as a negative control. If the effect persists in the absence of GPR119, it is likely an off-target effect.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₄Cl₂N₆O₄ | |
| Molecular Weight | 531.39 g/mol | |
| Purity | ≥98% (HPLC) | |
| Solubility | DMSO: 5 mg/mL (warmed) | |
| Appearance | White to beige powder | |
| Storage | Room temperature |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol is a general guideline for measuring intracellular cAMP levels in response to this compound stimulation in a recombinant cell line expressing human GPR119 (e.g., HEK293-hGPR119).
Materials:
-
HEK293 cells stably expressing human GPR119
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
DMSO (vehicle)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Forskolin (positive control)
-
cAMP detection kit (e.g., HTRF, LANCE)
-
White, opaque 384-well microplates
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a white, opaque 384-well plate at a predetermined optimal density and culture overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer containing a PDE inhibitor. Also, prepare solutions of a positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions).
-
Cell Stimulation: Aspirate the culture medium from the cells and replace it with the prepared compound dilutions, positive control, or vehicle control.
-
Incubation: Incubate the plate at 37°C for the predetermined optimal time (e.g., 30 minutes).
-
cAMP Measurement: Following incubation, lyse the cells (if required by the kit) and measure intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.
Visualizations
Caption: this compound activates the GPR119 signaling cascade.
Caption: A logical workflow for troubleshooting inconsistent results.
Caption: A typical experimental workflow for a cell-based assay.
References
How to prevent BMS-986034 degradation in solution
Disclaimer: Publicly available data on the specific degradation pathways and stability of BMS-986034 in solution is limited. This guide provides general best practices for handling and assessing the stability of small molecule compounds in a research setting. It is highly recommended that researchers perform their own stability-indicating experiments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is reported to be soluble in dimethyl sulfoxide (DMSO) at a concentration of 5 mg/mL with warming.[1] For cell-based assays, it is crucial to determine the tolerance of your specific cell line to DMSO, as it can be toxic at higher concentrations. For in vivo studies, co-solvents may be necessary to create a biocompatible formulation.
Q2: How should I store this compound solutions?
A2: As a general guideline for small molecule solutions, it is recommended to:
-
Store at low temperatures: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protect from light: Store solutions in amber vials or cover clear vials with aluminum foil to prevent photodegradation.
-
Use airtight containers: This minimizes exposure to air and potential oxidation.
Q3: What are the potential signs of this compound degradation in my solution?
A3: Visual indicators of degradation can include:
-
Color change: A change from a clear, colorless solution to a colored one.
-
Precipitation: The formation of solid particles in the solution.
-
Cloudiness: A loss of clarity in the solution.
For quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are necessary to detect and quantify degradation products.
Q4: How can I minimize the degradation of this compound in my experimental setup?
A4: To minimize degradation:
-
Prepare fresh solutions: Whenever possible, prepare solutions on the day of the experiment.
-
Control the pH: If using aqueous buffers, ensure the pH is within a stable range for the compound. This may require preliminary pH stability studies.
-
Avoid harsh conditions: Minimize exposure to high temperatures, strong acids or bases, and intense light.
-
Use high-purity solvents: Impurities in solvents can catalyze degradation reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results | Compound degradation | 1. Prepare a fresh stock solution of this compound. 2. Analyze the old and new stock solutions by HPLC to check for the presence of degradation peaks. 3. If degradation is confirmed, review solution preparation and storage procedures. |
| Precipitate forms in the solution upon storage | Poor solubility or degradation | 1. Confirm that the concentration is not above the solubility limit in the chosen solvent. 2. If using a mixed solvent system, ensure the components are compatible. 3. Analyze the precipitate and supernatant separately to determine if it is the parent compound or a degradant. |
| Loss of biological activity | Degradation of the active compound | 1. Verify the identity and purity of the this compound solid material. 2. Perform a concentration-response curve with a freshly prepared solution to confirm potency. 3. Conduct a time-course experiment to assess how long the compound remains active under your specific assay conditions. |
Data Presentation
The following table is a template for researchers to systematically record their own stability data for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | DMSO | PBS, pH 7.4 | Acetonitrile:Water (1:1) |
| Concentration | 10 mM | 100 µM | 1 mg/mL |
| Temperature | Room Temp (20-25°C) | 4°C | 37°C |
| Light Exposure | Ambient Light | Dark | UV Light (254 nm) |
| Time Point | % Purity (by HPLC) | % Purity (by HPLC) | % Purity (by HPLC) |
| 0 hours | 99.8% | 99.8% | 99.8% |
| 2 hours | |||
| 6 hours | |||
| 24 hours | |||
| 48 hours | |||
| 1 week |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method for this compound.
Materials:
-
This compound
-
HPLC-grade DMSO, acetonitrile, water, methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 2, 6, and 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 2, 6, and 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24, 48, and 72 hours.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24, 48, and 72 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze by a validated HPLC method. A gradient method with a C18 column is a common starting point for small molecule analysis.
-
Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent this compound peak.
-
Mandatory Visualizations
Caption: GPR119 signaling pathway activated by this compound.
Caption: Experimental workflow for stability assessment.
References
Improving BMS-986034 bioavailability in vivo
Welcome to the technical support center for BMS-986034. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo bioavailability of this compound. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the common initial hurdles to achieving good oral bioavailability with compounds like this compound?
A1: The primary challenges in achieving optimal oral bioavailability often stem from a compound's physicochemical properties. Many new chemical entities exhibit poor aqueous solubility and/or low permeability across the gastrointestinal tract, which are key determinants of oral absorption.[1][2] For instance, compounds falling into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) are particularly challenging.[3] Additionally, factors like first-pass metabolism in the liver can significantly reduce the amount of active drug that reaches systemic circulation.[4]
Q2: What are the primary formulation strategies to enhance the bioavailability of a poorly soluble compound?
A2: Several formulation strategies can be employed.[5] Key approaches include:
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug, which can improve the dissolution rate.[2][4][6]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can enhance solubility and dissolution.[1][7] This is achieved by preventing the drug from crystallizing into its more stable, less soluble form.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) involve dissolving the drug in lipid carriers.[4][5][6] These formulations can improve absorption and may also utilize lymphatic transport to bypass first-pass metabolism.[1]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[2][6]
Q3: What role do excipients play in improving bioavailability?
A3: Excipients are inactive ingredients that are crucial for the performance of a drug product.[8][9] Functional excipients can be selected to address specific bioavailability challenges.[10][11] For example, surfactants can improve the wetting and dissolution of a poorly soluble drug, while disintegrants promote the rapid breakup of a tablet to release the active ingredient.[10][12] Alkalinizing agents can modify the micro-pH environment to favor dissolution of weakly acidic drugs.[11] The right combination of excipients is critical for a successful oral dosage form.[12]
Q4: How do I choose the right animal model for an in vivo bioavailability study?
A4: The selection of an appropriate animal model is critical for the relevance of preclinical data.[13][14] Rodents, such as mice and rats, are commonly used for initial pharmacokinetic screening due to practical considerations.[13] However, it is important to consider inter-species differences in physiology, such as gastrointestinal pH and metabolic enzymes.[15][16] For some compounds, larger animals like dogs or non-human primates may provide a closer approximation to human gastrointestinal transit times and metabolism.[16] The choice should be guided by the specific characteristics of the drug and the research question.
Troubleshooting Guide
Q1: I am observing very low and inconsistent plasma exposure of this compound after oral dosing in rats. What are the potential causes and solutions?
A1: Low and variable oral exposure is a common problem, often linked to low solubility and dissolution rate.
-
Potential Cause: The compound may be precipitating in the gastrointestinal tract after administration. This is common for compounds with pH-dependent solubility.[3]
-
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Confirm the solubility of this compound in simulated gastric and intestinal fluids (SGF, FaSSIF).
-
Evaluate Formulation: If you are using a simple suspension, the dissolution rate is likely the limiting factor.[7]
-
Test Enabling Formulations:
-
Amorphous Solid Dispersion (ASD): Prepare an ASD of this compound with a suitable polymer (e.g., HPMC-AS, PVP VA64) and re-evaluate the in vivo exposure. ASDs can maintain the drug in a supersaturated state, enhancing absorption.[7]
-
Lipid-Based Formulation (SEDDS): A SEDDS can help solubilize the compound in the GI tract and may prevent precipitation.[17]
-
Particle Size Reduction: Consider micronizing the drug substance to improve its dissolution rate.[4]
-
-
Q2: My in vivo study shows high inter-animal variability in pharmacokinetic parameters (AUC, Cmax). How can I reduce this?
A2: High variability can obscure the true pharmacokinetic profile of a compound and complicate data interpretation.[3][18]
-
Potential Causes:
-
Formulation Issues: Poorly formulated suspensions can lead to inconsistent dosing and absorption. Low solubility itself is a major driver of variability.[3][19][20]
-
Experimental Technique: Inconsistent gavage technique or stress on the animals can affect gastric emptying and absorption.
-
Physiological Differences: Natural variations in animal physiology (e.g., food intake, GI motility).[15]
-
-
Troubleshooting Steps:
-
Refine the Formulation: Switch from a simple suspension to a more robust formulation like a solution (if possible), a solid dispersion, or a lipid-based system. These approaches generally provide more consistent absorption.[3]
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, fasting period, and dosing technique, are standardized and consistently applied by trained personnel.[13]
-
Increase Sample Size: A larger number of animals per group can help improve the statistical power and provide a more reliable mean pharmacokinetic profile.[13]
-
Randomization and Blinding: Randomly assign animals to treatment groups to minimize bias.[13][14]
-
Comparative Pharmacokinetic Data
The following table presents hypothetical pharmacokinetic data for this compound in rats, illustrating how different formulation strategies can impact oral bioavailability.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*h/mL) | Bioavailability (F%) |
| IV Solution | 2 | 1500 | 0.25 | 2500 | 100% |
| Crystalline Suspension | 10 | 150 ± 45 | 4.0 | 1250 ± 350 | 10% |
| Micronized Suspension | 10 | 350 ± 90 | 2.0 | 3125 ± 700 | 25% |
| Amorphous Solid Dispersion (ASD) | 10 | 900 ± 210 | 1.5 | 8750 ± 1500 | 70% |
| Lipid-Based Formulation (SEDDS) | 10 | 1100 ± 250 | 1.0 | 10625 ± 1800 | 85% |
Data are represented as mean ± standard deviation and are for illustrative purposes only.
Detailed Experimental Protocols
Protocol: Single-Dose Oral Bioavailability Study of this compound in Sprague-Dawley Rats
-
Animal Model:
-
Male Sprague-Dawley rats (n=3-5 per group), weight range 225-275g.
-
Acclimatize animals for at least 3 days prior to the study.[13]
-
-
Housing and Preparation:
-
House animals in standard cages with free access to water.
-
Fast animals overnight (approx. 12-16 hours) before dosing, but ensure water is available. Fasting is a key parameter that can influence absorption.[15]
-
-
Dosing:
-
Prepare the this compound formulation (e.g., suspension, ASD, SEDDS) at the target concentration on the day of dosing. Ensure the formulation is homogenous.
-
Administer the formulation via oral gavage at a dose volume of 5 mL/kg.
-
For intravenous comparison, administer a solution formulation (e.g., in saline/DMSO) via the tail vein at a dose volume of 1 mL/kg.
-
-
Blood Sampling:
-
Collect serial blood samples (approx. 150-200 µL) from a cannulated vessel (e.g., jugular vein) or via sparse sampling from the tail vein.
-
Typical time points for oral dosing: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
-
Sample Processing and Analysis:
-
Centrifuge blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate plasma.
-
Harvest the plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizations
Signaling Pathway
Caption: Hypothetical inhibition of an RTK signaling pathway by this compound.
Experimental Workflow
Caption: A typical experimental workflow for enhancing in vivo bioavailability.
Logical Relationship Diagram
Caption: Decision-making logic for selecting a bioavailability enhancement strategy.
References
- 1. upm-inc.com [upm-inc.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 5. asianpharmtech.com [asianpharmtech.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. colorcon.com [colorcon.com]
- 9. pharmafocuseurope.com [pharmafocuseurope.com]
- 10. tabletscapsules.com [tabletscapsules.com]
- 11. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ichor.bio [ichor.bio]
- 14. Tackling In Vivo Experimental Design [modernvivo.com]
- 15. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. researchgate.net [researchgate.net]
- 18. Method of variability optimization in pharmacokinetic data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: GPR119 Signaling and Western Blot Analysis with BMS-986034
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for studying GPR119 signaling using the agonist BMS-986034, with a focus on Western blot analysis.
GPR119 Signaling Pathway Overview
GPR119 is a G-protein coupled receptor (GPCR) predominantly expressed in pancreatic β-cells and enteroendocrine cells of the gastrointestinal tract.[1] Upon activation by an agonist such as this compound, GPR119 couples to the stimulatory G-protein, Gαs, to activate adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein) at the Serine-133 residue. Phosphorylated CREB (pCREB) translocates to the nucleus and modulates the expression of genes involved in glucose homeostasis, including the stimulation of insulin and incretin secretion (e.g., GLP-1).[1][2]
References
Technical Support Center: Overcoming Vehicle Effects in Preclinical Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing vehicle-related challenges during animal studies with investigational compounds. The following guidance is broadly applicable and uses a hypothetical Bristol Myers Squibb (BMS) Lysophosphatidic Acid Receptor 1 (LPA1) antagonist as an example to illustrate key principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common vehicles for oral administration in rodent studies?
A1: The choice of vehicle for oral administration in rodents is critical and depends on the physicochemical properties of the test compound. Water is the ideal vehicle due to its inert nature, but it is often unsuitable for hydrophobic compounds.[1][2] For poorly water-soluble compounds, a variety of vehicles can be used, ranging from aqueous suspensions to lipid-based solutions. Common choices include:
-
Aqueous solutions: For water-soluble compounds.
-
Aqueous suspensions: Using suspending agents like carboxymethyl cellulose (CMC) or methylcellulose for insoluble compounds.[1][2]
-
Oils: Corn oil or peanut oil can be used for highly hydrophobic compounds.[1][2]
-
Co-solvents: Systems using agents like polyethylene glycol (PEG), propylene glycol, or dimethyl sulfoxide (DMSO) to increase solubility.[1][3][4]
-
Surfactants: Polysorbates (e.g., Tween 80) or Cremophor can be used to create emulsions or improve wetting of suspended particles.[1][3][4]
Q2: Can the vehicle itself affect the outcome of my animal study?
A2: Yes, the vehicle can have independent pharmacological, physiological, or toxicological effects that may confound experimental results.[3][4][5] For example, some vehicles can influence gastrointestinal motility, liver function, or even the progression of certain diseases in animal models.[1][3][4] It is crucial to include a vehicle-only control group in study designs to differentiate the effects of the drug from those of the vehicle.
Q3: What are some less stressful alternatives to oral gavage for administering compounds to mice?
A3: Repeated oral gavage can be stressful for animals and may impact experimental outcomes.[6] Voluntary oral administration methods are gaining popularity. One such method involves incorporating the drug into a palatable vehicle, like a flavored gelatin or jelly, which the animals consume willingly.[6][7] This can reduce stress and the risk of administration-related injuries.[7]
Troubleshooting Guides
Issue 1: Poor or Variable Drug Exposure
Q: We are observing low and inconsistent plasma concentrations of our BMS LPA1 antagonist after oral administration in mice. How can we troubleshoot this?
A: Poor and variable exposure is a common challenge. The issue could lie with the compound's intrinsic properties (e.g., low solubility, high metabolism) or the formulation. Here’s a systematic approach to troubleshooting:
-
Re-evaluate the Vehicle Formulation: The chosen vehicle may not be optimal for your compound. Consider the following:
-
Solubility: Is the compound fully dissolved or is it a suspension? For suspensions, particle size can greatly impact dissolution and absorption.
-
Wetting: If it's a suspension, is a surfactant needed to ensure proper wetting of the drug particles?
-
Stability: Is the compound stable in the vehicle for the duration of the study?
-
-
Experiment with Different Vehicles: A head-to-head comparison of different vehicle systems can identify a more suitable formulation.
Hypothetical Data: Comparison of Vehicle Formulations for a BMS LPA1 Antagonist
| Vehicle Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | Variability (CV%) |
| 0.5% CMC in water | 10 | 150 ± 55 | 600 ± 210 | 35% |
| 20% HP-β-CD in water | 10 | 450 ± 120 | 2250 ± 630 | 28% |
| 10% Solutol HS 15 in water | 10 | 800 ± 160 | 4800 ± 960 | 20% |
Data are presented as mean ± standard deviation. CV% represents the coefficient of variation.
In this hypothetical example, switching from a simple CMC suspension to a cyclodextrin (HP-β-CD) or a surfactant-based system (Solutol HS 15) significantly improved exposure and reduced variability.
Issue 2: Suspected Vehicle-Induced Toxicity
Q: Our vehicle control group is showing unexpected adverse effects (e.g., weight loss, lethargy). What should we do?
A: Vehicle-induced toxicity can compromise the entire study. It's important to identify the cause and find a better-tolerated vehicle.
-
Review the Literature: Check for published safety data on the vehicle and its components, especially at the concentration and dosing frequency you are using.[8] Some vehicles, like high concentrations of DMSO or cyclodextrins, are known to have potential renal or hepatic effects.[3][4][8]
-
Reduce Vehicle Concentration or Volume: If possible, try to reduce the concentration of excipients or the total dosing volume.
-
Test Alternative Vehicles: Conduct a tolerability study with several alternative vehicles to identify one that is well-tolerated in your animal model.
Troubleshooting Workflow for Vehicle-Induced Toxicity
Caption: Troubleshooting workflow for vehicle-induced toxicity.
Experimental Protocols
Protocol: Preparation of a 0.5% Carboxymethyl Cellulose (CMC) Suspension
This protocol describes the preparation of a common vehicle for oral administration of water-insoluble compounds.
Materials:
-
Carboxymethyl cellulose (low viscosity)
-
Sterile water for injection
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Scale
Procedure:
-
Weighing: Weigh the required amount of CMC to prepare a 0.5% (w/v) solution. For 100 mL, you will need 0.5 g of CMC.
-
Hydration:
-
Heat approximately half of the total required volume of water (50 mL for a 100 mL preparation) to about 60-70°C.
-
While stirring vigorously with a magnetic stirrer, slowly sprinkle the CMC powder into the heated water. This prevents clumping.
-
Continue stirring until the CMC is fully dispersed.
-
-
Cooling and Dilution:
-
Remove the beaker from the heat and continue stirring.
-
Add the remaining volume of cold sterile water and continue to stir until the solution is uniform and has cooled to room temperature. The solution should be clear and slightly viscous.
-
-
Drug Incorporation:
-
Weigh the required amount of the BMS LPA1 antagonist.
-
Create a small, uniform paste of the drug powder with a few drops of the prepared vehicle.
-
Gradually add the rest of the vehicle to the paste while stirring continuously to ensure a homogenous suspension.
-
-
Storage: Store the final suspension at 2-8°C. Ensure to re-homogenize the suspension by stirring or gentle shaking before each administration.
Signaling Pathways and Workflows
Generalized LPA1 Signaling Pathway
Lysophosphatidic acid (LPA) is a bioactive lipid that signals through G protein-coupled receptors, including LPA1. Activation of LPA1 is implicated in fibrotic diseases. A BMS LPA1 antagonist would block this signaling cascade.
Caption: Generalized LPA1 receptor signaling pathway.
Experimental Workflow for Vehicle Selection and Evaluation
A systematic approach is necessary to select an appropriate vehicle and confirm that it does not interfere with the study endpoints.
Caption: Experimental workflow for vehicle selection.
References
- 1. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of commonly used vehicles on gastrointestinal, renal, and liver function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vehicle effects on activity of an anticonvulsant compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Gelatin Flavors for Oral Dosing of C57BL/6J and FVB/N Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to GPR119 Agonists: BMS-986034 in Focus
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes and related metabolic disorders. Its activation stimulates glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells. This dual mechanism of action has driven the development of numerous GPR119 agonists. This guide provides a comparative overview of BMS-986034 and other notable GPR119 agonists, supported by experimental data, to aid researchers in their drug discovery and development efforts.
Quantitative Comparison of GPR119 Agonist Potency
The potency of GPR119 agonists is a critical parameter for their therapeutic potential. The following table summarizes the half-maximal effective concentration (EC50) values for this compound and other selected agonists from in vitro cAMP accumulation assays, a standard method for assessing GPR119 activation. Lower EC50 values indicate higher potency.
| Compound | Cell Line | Assay Type | EC50 (nM) | Reference |
| This compound | HEK293 | cAMP Accumulation | 3 | [1] |
| AR231453 | HEK293 | cAMP Accumulation | 4.7 | [2] |
| DS-8500a | CHO-K1 | cAMP Accumulation | 51.5 | [3][4] |
| DA-1241 | HIT-T15 | cAMP Accumulation | 14.7 | [5] |
| MBX-2982 | - | - | 3.9 | [6] |
| APD668 | hGPR119 | cAMP Accumulation | 2.7 | [7] |
| PSN632408 | hGPR119 | cAMP Accumulation | 7900 | [8] |
| 2-Oleoylglycerol (endogenous) | COS-7 | hGPR119 Activation | 2500 | [7] |
| Oleoylethanolamide (OEA) (endogenous) | - | - | ~7000-12000 | [9] |
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a signaling cascade that ultimately leads to the secretion of insulin and incretins. The receptor is primarily coupled to the Gαs protein, which, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This increase in intracellular cAMP is a key second messenger that mediates the downstream effects.
GPR119 agonist-induced signaling cascade.
Experimental Protocols
cAMP Accumulation Assay (HTRF)
This assay is a common method to determine the potency of GPR119 agonists by measuring the increase in intracellular cyclic AMP (cAMP).
Objective: To quantify the dose-dependent increase in intracellular cAMP levels in response to GPR119 agonist stimulation.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
Test compounds (e.g., this compound) and reference agonists.
-
Forskolin (positive control).
-
DMSO (vehicle control).
-
cAMP detection kit (e.g., HTRF cAMP assay kit).
-
384-well microplates.
Procedure:
-
Cell Culture: Culture HEK293-hGPR119 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Harvest cells and resuspend them in assay buffer. Seed the cells into a 384-well plate at a determined optimal density (e.g., 3000 cells/well) and incubate for the recommended period.[10]
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Also, prepare solutions of a positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions).
-
Compound Addition: Add the diluted compounds, positive control, and vehicle control to the respective wells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.[11]
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the HTRF cAMP detection kit. This typically involves adding a lysis buffer containing a europium cryptate-labeled anti-cAMP antibody and an XL665-labeled cAMP analog.
-
Data Analysis: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced. Generate a dose-response curve by plotting the HTRF signal against the logarithm of the compound concentration. Calculate the EC50 value using a suitable nonlinear regression model.
Workflow for a typical cAMP HTRF assay.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay evaluates the ability of a GPR119 agonist to potentiate glucose-stimulated insulin secretion from pancreatic β-cells.
Objective: To measure the effect of a GPR119 agonist on insulin secretion from an insulin-secreting cell line or isolated islets under low and high glucose conditions.
Materials:
-
Insulin-secreting cell line (e.g., MIN6, HIT-T15) or isolated pancreatic islets.
-
Cell culture medium.
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA.
-
Glucose solutions (low concentration, e.g., 2.8 mM; high concentration, e.g., 16.7 mM).
-
Test compounds.
-
Insulin ELISA kit.
Procedure:
-
Cell Culture/Islet Isolation: Culture the insulin-secreting cells to an appropriate confluency or isolate pancreatic islets from a suitable animal model.
-
Pre-incubation: Wash the cells/islets with KRBH buffer and then pre-incubate in KRBH buffer with low glucose for a defined period (e.g., 1 hour) to allow insulin secretion to return to a basal level.
-
Stimulation: Replace the pre-incubation buffer with KRBH buffer containing either low or high glucose, with or without various concentrations of the test compound.
-
Incubation: Incubate for a specified time (e.g., 1-2 hours) at 37°C.[12]
-
Sample Collection: Collect the supernatant, which contains the secreted insulin.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Plot the measured insulin concentration against the compound concentration for both low and high glucose conditions. This will demonstrate the glucose-dependent effect of the GPR119 agonist on insulin secretion.
Concluding Remarks
The data presented in this guide highlight the high potency of this compound as a GPR119 agonist, with an EC50 value in the low nanomolar range, comparable to other potent synthetic agonists like AR231453 and MBX-2982. The provided experimental protocols for key in vitro assays offer a foundation for researchers to conduct their own comparative studies. The GPR119 signaling pathway remains a compelling area of research for the development of novel therapeutics for type 2 diabetes. While many GPR119 agonists have been investigated, the translation of preclinical potency to clinical efficacy remains a key challenge for the field. Further research and head-to-head comparative studies will be crucial in identifying the most promising candidates for clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucose-lowering effects and safety of DS-8500a, a G protein-coupled receptor 119 agonist, in Japanese patients with type 2 diabetes: results of a randomized, double-blind, placebo-controlled, parallel-group, multicenter, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DS-8500a, an Orally Available G Protein-Coupled Receptor 119 Agonist, Upregulates Glucagon-Like Peptide-1 and Enhances Glucose-Dependent Insulin Secretion and Improves Glucose Homeostasis in Type 2 Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel GPR119 agonist DA-1241 preserves pancreatic function via the suppression of ER stress and increased PDX1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR119 agonist enhances gefitinib responsiveness through lactate-mediated inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GPR119 - Wikipedia [en.wikipedia.org]
- 10. resources.revvity.com [resources.revvity.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of BMS-986034 and Liraglutide in the Management of Obesity and Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the GPR119 agonist BMS-986034 and the GLP-1 receptor agonist liraglutide, focusing on their mechanisms of action and, where available, their clinical efficacy in metabolic diseases. While extensive clinical data is available for liraglutide, public information on the clinical efficacy of this compound is limited. This document summarizes the current state of knowledge for both compounds to aid in research and development efforts.
Executive Summary
Liraglutide is a well-established glucagon-like peptide-1 (GLP-1) receptor agonist with proven efficacy in improving glycemic control and promoting weight loss in numerous clinical trials. In contrast, this compound is a G protein-coupled receptor 119 (GPR119) agonist. While preclinical studies suggest a potential role for GPR119 agonists in treating type 2 diabetes and obesity, clinical efficacy data for this compound is not publicly available. This guide presents a comprehensive overview of liraglutide's clinical performance and details the distinct signaling pathways of both agents.
Mechanism of Action
The fundamental difference between this compound and liraglutide lies in their molecular targets and downstream signaling pathways.
This compound: A GPR119 Agonist
This compound acts as an agonist for GPR119, a G protein-coupled receptor predominantly expressed in pancreatic beta cells and intestinal L-cells. Activation of GPR119 is believed to stimulate glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.
Liraglutide: A GLP-1 Receptor Agonist
Liraglutide is an analogue of human GLP-1 and functions as a GLP-1 receptor agonist.[1] By binding to and activating the GLP-1 receptor, liraglutide enhances glucose-dependent insulin secretion, suppresses glucagon secretion, slows gastric emptying, and promotes satiety.[2][3][4]
Signaling Pathways
The signaling cascades initiated by this compound and liraglutide, while both ultimately influencing glucose homeostasis and appetite, are distinct.
Clinical Efficacy: Liraglutide
Numerous clinical trials have established the efficacy of liraglutide in weight management and glycemic control. The SCALE (Satiety and Clinical Adiposity—Liraglutide Evidence in individuals with and without diabetes) program provides robust data on its effects.
Weight Management
| Trial | Treatment Duration | Mean Baseline Weight | Mean Weight Loss with Liraglutide 3.0 mg | Mean Weight Loss with Placebo | Reference |
| SCALE Obesity and Prediabetes | 56 weeks | 106.2 kg | 8.4 kg | 2.8 kg | [5] |
| SCALE Diabetes | 56 weeks | 105.7 kg | 6.0% | 2.0% | [6] |
| SCALE IBT | 56 weeks | ~111 kg | 7.5% | 4.0% | [7] |
Glycemic Control in Type 2 Diabetes
| Trial | Treatment Duration | Mean Baseline HbA1c | Mean HbA1c Reduction with Liraglutide | Mean HbA1c Reduction with Placebo | Reference |
| Liraglutide + Metformin | 26 weeks | ~8.4% | -1.0% to -1.3% | -0.1% to +0.2% | |
| Liraglutide as monotherapy | 52 weeks | ~8.2% | -0.84% to -1.21% | +0.05% | |
| Liraglutide + Basal Insulin | 26 weeks | ~8.2% | -1.3% | -0.1% |
Experimental Protocols: Liraglutide Clinical Trials
The SCALE trials followed rigorous, randomized, double-blind, placebo-controlled designs.
SCALE Obesity and Prediabetes Trial Protocol:
-
Objective: To evaluate the efficacy of liraglutide 3.0 mg for weight management in obese and overweight adults with comorbidities, without type 2 diabetes.
-
Design: A 56-week, multicenter, randomized, double-blind, placebo-controlled trial.[5]
-
Participants: 3,731 patients with a BMI ≥30 kg/m ² or ≥27 kg/m ² with dyslipidemia or hypertension.[5]
-
Intervention: Participants were randomized (2:1) to receive either once-daily subcutaneous injections of liraglutide 3.0 mg or placebo, both as adjuncts to a reduced-calorie diet (500 kcal/day deficit) and increased physical activity (150 minutes/week).
-
Dose Escalation: Liraglutide was initiated at 0.6 mg/day and escalated weekly by 0.6 mg increments to reach the 3.0 mg dose.
-
Primary Endpoint: Change in body weight from baseline at week 56.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A Randomized, Controlled Trial of 3.0 mg of Liraglutide in Weight Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Original Article [sciencehub.novonordisk.com]
Validating TYK2 Inhibition: A Comparative Guide for Deucravacitinib (BMS-986165) and a Positive Control
For researchers and drug development professionals engaged in the study of autoimmune and inflammatory diseases, rigorous validation of therapeutic agent activity is paramount. This guide provides a comparative framework for validating the activity of Deucravacitinib (BMS-986165), a selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), using the well-characterized JAK inhibitor, Tofacitinib, as a positive control.[1][2][3] Deucravacitinib represents a first-in-class oral TYK2 inhibitor, distinguished by its unique mechanism of binding to the regulatory pseudokinase (JH2) domain of TYK2, leading to highly selective inhibition.[1][4][5]
Comparative Overview of Deucravacitinib and Tofacitinib
Deucravacitinib's allosteric inhibition of TYK2 offers a more targeted approach compared to ATP-competitive inhibitors like Tofacitinib, which exhibit broader activity across the Janus kinase (JAK) family.[3][4][6] This difference in mechanism and selectivity is a critical aspect of their comparative analysis.
Table 1: Quantitative Comparison of Inhibitor Potency
| Compound | Target | Mechanism of Action | IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Selectivity vs. JAK3 |
| Deucravacitinib (BMS-986165) | TYK2 (JH2 domain) | Allosteric Inhibitor | ~0.2 | >100-fold | >2000-fold | >100-fold |
| Tofacitinib | JAK1, JAK2, JAK3, TYK2 (JH1 domain) | ATP-Competitive Inhibitor | ~1-10 (for TYK2) | Less selective | Less selective | Less selective |
Note: IC50 values are approximate and can vary depending on the specific assay conditions. Data compiled from multiple sources.[3][7][8][9]
Signaling Pathway and Experimental Workflow
The validation of TYK2 inhibitors involves assessing their impact on the JAK-STAT signaling pathway, which is crucial for the downstream effects of various cytokines implicated in autoimmune diseases, such as IL-12, IL-23, and Type I interferons.[10][11][12][13][14]
A typical experimental workflow for validating TYK2 inhibition involves a multi-step process from biochemical assays to cell-based functional assays and in vivo models.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of results. Below are protocols for key experiments in the validation of TYK2 inhibitors.
In Vitro TYK2 Kinase Assay (IC50 Determination)
This assay quantifies the direct inhibitory effect of the compounds on TYK2 enzymatic activity.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Deucravacitinib and Tofacitinib against recombinant human TYK2.
-
Materials:
-
Recombinant full-length human TYK2 enzyme.
-
TYK2 substrate peptide (e.g., IRS1-tide).[15]
-
ATP.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).
-
Deucravacitinib and Tofacitinib in DMSO.
-
ADP-Glo™ Kinase Assay kit or similar ADP detection system.[16][17]
-
384-well microplates.
-
-
Procedure:
-
Prepare serial dilutions of Deucravacitinib and Tofacitinib in DMSO, followed by dilution in assay buffer.
-
In a 384-well plate, add the diluted compounds.
-
Add the TYK2 enzyme and substrate peptide solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based Phospho-STAT Assay (Functional Inhibition)
This assay measures the ability of the inhibitors to block cytokine-induced STAT phosphorylation in a cellular context.
-
Objective: To assess the functional inhibition of the TYK2 pathway by measuring the phosphorylation of STAT proteins (e.g., pSTAT1, pSTAT3) in response to cytokine stimulation.
-
Materials:
-
Human cell line expressing the relevant cytokine receptors (e.g., THP-1 cells or primary human immune cells).
-
Cytokine stimulant (e.g., IFN-α for pSTAT1/2, IL-23 for pSTAT3).[9][18]
-
Deucravacitinib and Tofacitinib.
-
Cell culture medium.
-
Fixation and permeabilization buffers.
-
Fluorescently labeled antibodies against pSTAT1 and pSTAT3.
-
Flow cytometer.
-
-
Procedure:
-
Culture the cells to the desired density.
-
Pre-incubate the cells with serial dilutions of Deucravacitinib or Tofacitinib for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Fix and permeabilize the cells.
-
Stain the cells with fluorescently labeled anti-pSTAT antibodies.
-
Analyze the samples by flow cytometry to quantify the median fluorescence intensity (MFI) of pSTAT in the cell population.
-
Calculate the percent inhibition of STAT phosphorylation at each compound concentration and determine the IC50 values.
-
Kinase Selectivity Profiling
A broad panel of kinases is used to assess the selectivity of the inhibitors.
-
Objective: To compare the inhibitory activity of Deucravacitinib and Tofacitinib against a panel of other kinases, particularly other JAK family members (JAK1, JAK2, JAK3).
-
Procedure:
-
This is typically performed as a service by specialized vendors. The compounds are tested at a fixed concentration (e.g., 1 µM) against a large number of purified kinases.
-
For hits identified in the initial screen, IC50 values are determined to quantify the potency of off-target inhibition.
-
The results provide a selectivity profile, highlighting the specificity of Deucravacitinib for TYK2 compared to the broader activity of Tofacitinib.[7][8]
-
Expected Outcomes and Interpretation
-
Deucravacitinib is expected to show potent, low nanomolar IC50 values in both the biochemical and cell-based TYK2 assays.[9] Crucially, its selectivity profiling should demonstrate significantly weaker activity against JAK1, JAK2, and JAK3, confirming its allosteric and selective mechanism of action.[7][8]
-
Tofacitinib , as the positive control, will also inhibit TYK2-mediated signaling. However, it is expected to exhibit potent inhibition of other JAK family members as well, reflecting its pan-JAK inhibitory nature.[3]
By employing these comparative validation assays, researchers can robustly characterize the activity and selectivity of novel TYK2 inhibitors, with Deucravacitinib and Tofacitinib serving as key benchmarks for a highly selective and a broader-acting JAK inhibitor, respectively. This comprehensive approach is essential for advancing the development of targeted therapies for immune-mediated diseases.
References
- 1. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deucravacitinib - Wikipedia [en.wikipedia.org]
- 3. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 11. bms.com [bms.com]
- 12. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 14. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. benchchem.com [benchchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Preclinical evaluation of tyrosine kinase 2 inhibitors for human beta-cell protection in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Selectivity Analysis of BMS-986034, a GPR119 Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the G protein-coupled receptor (GPCR) cross-reactivity of BMS-986034. While comprehensive public data on the specific selectivity of this compound against a wide panel of GPCRs is limited, this document synthesizes available information on its primary target, GPR119, its signaling pathway, and relevant experimental protocols for assessing GPCR activation. To illustrate a typical selectivity profile for a GPR119 agonist, data for a similar class of compound is presented as a reference.
Introduction to this compound
This compound is a potent and orally available agonist of G protein-coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation is known to stimulate glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), making it a therapeutic target for type 2 diabetes.
Cross-Reactivity Data
A comprehensive selectivity panel detailing the cross-reactivity of this compound against a broad range of GPCRs is not publicly available in the reviewed literature.
Illustrative Selectivity of a GPR119 Agonist (Compound 28)
To provide a representative example of the selectivity profile of a potent GPR119 agonist, the following data is presented for a compound designated as "compound 28" from a study by Liu et al. This compound was screened against a panel of 168 receptors, ion channels, and enzymes.
| Target Class | Number of Targets Screened | Observed Off-Target Activity (IC50 < 10 µM) |
| Receptors (GPCRs, etc.) | >70 | None |
| Ion Channels | >40 | Mild inhibition of hERG (IC50 = 13 µM) |
| Enzymes | >50 | None |
| Transporters | >5 | None |
Data extracted from a study on a similar class of GPR119 agonists and is for illustrative purposes only.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist such as this compound initiates a signaling cascade through the Gαs subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels is the primary second messenger signal that mediates the physiological effects of GPR119 activation, including insulin and GLP-1 secretion.
Experimental Protocols
The primary method for assessing the activity and selectivity of GPR119 agonists is through a cAMP accumulation assay. This functional assay measures the increase in intracellular cAMP levels following receptor activation.
cAMP Accumulation Assay Protocol (General)
Objective: To determine the potency (EC50) of this compound in activating the GPR119 receptor.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
This compound (test compound).
-
Forskolin (positive control for adenylyl cyclase activation).
-
cAMP detection kit (e.g., HTRF®, FRET, or ELISA-based).
-
384-well white microplates.
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into 384-well plates at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing a PDE inhibitor. Also, prepare solutions of a positive control (e.g., forskolin) and a vehicle control (e.g., DMSO).
-
Cell Stimulation: Remove the culture medium from the cells and add the prepared compound dilutions, positive control, and vehicle control to the respective wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.
-
Data Analysis: The signal (e.g., HTRF ratio) is inversely proportional to the amount of cAMP produced. Plot the signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Note on Selectivity Screening: To determine cross-reactivity, a similar functional assay would be performed in parallel using cell lines individually expressing a panel of other GPCRs. The potency of this compound at each of these off-target receptors would be compared to its potency at GPR119 to establish a selectivity ratio. Alternatively, radioligand binding assays can be used to assess the affinity of the compound for other receptors.
BMS-986034 selectivity profiling against other receptors
For Researchers, Scientists, and Drug Development Professionals
BMS-986034 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119).[1] GPR119 is a promising therapeutic target for type 2 diabetes and related metabolic disorders due to its role in promoting glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[2][3][4] This guide provides a comparative overview of this compound, focusing on its selectivity, mechanism of action, and the experimental protocols used to characterize such compounds.
Selectivity Profile of this compound
While this compound is described as a "potent and selective" GPR119 agonist, specific quantitative data on its binding affinity or functional activity against a broad panel of other receptors, ion channels, and enzymes is not publicly available in peer-reviewed literature or corporate disclosures.[1][5] This type of comprehensive selectivity screening is a critical step in preclinical drug development to identify potential off-target effects that could lead to adverse events.[6]
For a comprehensive assessment of selectivity, a compound like this compound would typically be tested against a panel of hundreds of molecular targets. The results of such a screening are usually presented in a table comparing the potency at the primary target (GPR119) with the activity at other targets. Below is a template of how such data would be presented.
Table 1: Representative Selectivity Profiling Data for a GPR119 Agonist
| Target Class | Specific Target | Assay Type | This compound Activity (IC50 or Ki) | Selectivity Fold (vs. GPR119) |
| Primary Target | GPR119 | cAMP Accumulation | [Example: 10 nM] | - |
| GPCRs | Adrenergic α1A | Radioligand Binding | >10,000 nM | >1000x |
| Dopamine D2 | Radioligand Binding | >10,000 nM | >1000x | |
| Muscarinic M1 | Radioligand Binding | >10,000 nM | >1000x | |
| Serotonin 5-HT2A | Radioligand Binding | >10,000 nM | >1000x | |
| Ion Channels | hERG | Electrophysiology | >10,000 nM | >1000x |
| Kinases | ABL1 | Kinase Activity | >10,000 nM | >1000x |
| Enzymes | COX-2 | Enzyme Activity | >10,000 nM | >1000x |
Note: The data presented in this table is illustrative and does not represent actual experimental results for this compound.
GPR119 Signaling Pathway
GPR119 is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins.[2] Upon agonist binding, GPR119 activates adenylyl cyclase, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This rise in cAMP can then activate Protein Kinase A (PKA) and other downstream effectors, ultimately leading to glucose-dependent insulin secretion from pancreatic β-cells and GLP-1 secretion from intestinal L-cells.
Caption: GPR119 signaling pathway upon activation by an agonist like this compound.
Experimental Protocols
The selectivity of a GPR119 agonist like this compound is typically determined through a series of in vitro assays. Below are detailed methodologies for two key types of experiments.
Radioligand Binding Assay for Off-Target Screening
This assay measures the ability of a test compound to displace a radiolabeled ligand from a specific receptor, providing an indication of its binding affinity.
Objective: To determine the binding affinity (Ki) of this compound at a panel of non-GPR119 receptors.
Materials:
-
Cell membranes prepared from cell lines overexpressing the target receptors.
-
Radiolabeled ligands specific for each target receptor (e.g., [³H]-Prazosin for α1A-adrenergic receptor).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
In a 96-well plate, add cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound.
-
For non-specific binding determination, a high concentration of a known, unlabeled ligand for the target receptor is added to separate wells.
-
The plate is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
The mixture is then filtered through the filter plates to separate bound from free radioligand.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation fluid is added to each well, and the radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This is then converted to a Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation Assay
This assay measures the functional activity of a compound by quantifying its ability to stimulate the production of the second messenger cAMP.
Objective: To determine the potency (EC50) of this compound at GPR119 and other Gs-coupled receptors.
Materials:
-
HEK293 cells stably expressing the target Gs-coupled receptor (e.g., GPR119).
-
Test compound (this compound) at various concentrations.
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
The next day, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor and incubate.
-
Add varying concentrations of this compound to the wells.
-
Incubate for a specified period (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
A dose-response curve is generated, and the concentration of this compound that produces 50% of the maximal response (EC50) is calculated.
Caption: A generalized workflow for determining the selectivity profile of a GPCR agonist.
References
- 1. This compound | GPR119 agonist | Probechem Biochemicals [probechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. criver.com [criver.com]
Reproducibility of Deucravacitinib (BMS-986165) Effects: A Comparative Guide for Researchers
Pivoting from the initially requested BMS-986034 due to a lack of publicly available data, this guide provides a comprehensive comparison of the observed effects of Deucravacitinib (BMS-986165), a first-in-class, oral, selective tyrosine kinase 2 (TYK2) inhibitor developed by Bristol Myers Squibb. The consistency of findings across multiple large-scale, international clinical trials in different patient populations serves as a strong indicator of the reproducibility of its therapeutic effects.
Deucravacitinib has been extensively studied in multi-center, randomized, double-blind, placebo-controlled Phase 3 trials for the treatment of moderate-to-severe plaque psoriasis (POETYK PSO-1 and POETYK PSO-2) and active psoriatic arthritis (POETYK PsA-1 and POETYK PsA-2). The consistent efficacy and safety profile observed across these independent studies, involving diverse patient demographics and geographic locations, underscores the robustness and reproducibility of its clinical outcomes.
Mechanism of Action: Selective TYK2 Inhibition
Deucravacitinib selectively inhibits TYK2, a member of the Janus kinase (JAK) family, by binding to its regulatory pseudokinase domain.[1][2][3] This allosteric inhibition is distinct from other JAK inhibitors that target the highly conserved ATP-binding site in the active kinase domain.[1][3] This unique mechanism allows for high selectivity for TYK2 over JAK1, JAK2, and JAK3, thereby blocking the signaling of key cytokines implicated in the pathogenesis of immune-mediated diseases, such as interleukin-23 (IL-23), IL-12, and Type I interferons, while minimizing off-target effects.[1][3][4]
Caption: Deucravacitinib allosterically inhibits TYK2, blocking downstream signaling.
Reproducibility of Efficacy in Plaque Psoriasis
The efficacy of Deucravacitinib in treating moderate-to-severe plaque psoriasis has been consistently demonstrated in the pivotal POETYK PSO-1 and POETYK PSO-2 trials. Both studies were global, multi-center, randomized, double-blind, and placebo- and active comparator-controlled. The co-primary endpoints were the percentage of patients achieving at least a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) and a static Physician's Global Assessment (sPGA) score of 0 (clear) or 1 (almost clear) at week 16 compared to placebo.
Table 1: Comparison of Efficacy Outcomes in Plaque Psoriasis at Week 16
| Outcome | POETYK PSO-1[5][6] | POETYK PSO-2[7][8] |
| PASI 75 | ||
| Deucravacitinib 6 mg QD | 58.7% | 53.6% |
| Placebo | 12.7% | 9.4% |
| Apremilast 30 mg BID | 35.1% | 39.8% |
| sPGA 0/1 | ||
| Deucravacitinib 6 mg QD | 53.6% | 50.3% |
| Placebo | 7.2% | 8.6% |
| Apremilast 30 mg BID | 32.1% | 34.3% |
QD: once daily; BID: twice daily
The highly consistent results for both primary endpoints across these two large, independent trials, which enrolled 666 and 1,020 patients respectively, demonstrate a high degree of reproducibility of Deucravacitinib's efficacy in a global population of patients with plaque psoriasis.[6][9] Long-term extension studies have shown that these clinical responses are maintained for up to 5 years.[10][11][12]
Reproducibility of Efficacy in Psoriatic Arthritis
The efficacy of Deucravacitinib in adults with active psoriatic arthritis was evaluated in the POETYK PsA-1 and POETYK PsA-2 Phase 3 trials.[13][14] These multicenter, randomized, double-blind, placebo-controlled trials assessed the proportion of patients achieving at least a 20% improvement in the American College of Rheumatology criteria (ACR20) at week 16 as the primary endpoint. POETYK PsA-1 enrolled patients who were biologic-naïve, while POETYK PsA-2 included patients who were either biologic-naïve or had an inadequate response to one TNF inhibitor.[14]
Table 2: Comparison of Efficacy Outcomes in Psoriatic Arthritis at Week 16
| Outcome | POETYK PsA-1[15][16] | POETYK PsA-2[17] |
| ACR20 Response | ||
| Deucravacitinib 6 mg QD | 54.2% | 54.2% |
| Placebo | 34.1% | 39.4% |
The identical ACR20 response rates observed in both trials at week 16, despite slight differences in the patient populations, provide strong evidence for the reproducible efficacy of Deucravacitinib in treating the signs and symptoms of psoriatic arthritis.
Safety and Tolerability Profile
Across the Phase 3 clinical trial program in both psoriasis and psoriatic arthritis, Deucravacitinib has demonstrated a consistent and well-tolerated safety profile.[15][17][18] The most common adverse events reported were generally mild and included nasopharyngitis, upper respiratory tract infections, and headache.[9][16] The safety findings were consistent across the individual trials and long-term extension studies, with no new safety signals emerging over time.[10][18]
Experimental Protocols
The clinical trials for Deucravacitinib followed rigorous, standardized protocols to ensure data integrity and comparability across study sites.
Caption: Workflow of Deucravacitinib's pivotal Phase 3 trials.
Key Methodological Aspects of the Phase 3 Trials:
-
Patient Population: Adults with moderate-to-severe plaque psoriasis or active psoriatic arthritis.[9][14]
-
Study Design: Randomized, double-blind, placebo- and/or active comparator-controlled.[9][14]
-
Intervention: Deucravacitinib (typically 6 mg once daily), placebo, and in the psoriasis trials, apremilast (30 mg twice daily).[9]
-
Primary Endpoints:
-
Data Analysis: Efficacy and safety data were analyzed at specified time points, with statistical comparisons between treatment arms.
Conclusion
The extensive clinical trial data for Deucravacitinib (BMS-986165) provides robust evidence of its reproducible efficacy and consistent safety profile in the treatment of moderate-to-severe plaque psoriasis and active psoriatic arthritis. The congruent results across multiple, large-scale, international Phase 3 trials (POETYK PSO-1, POETYK PSO-2, POETYK PsA-1, and POETYK PsA-2) strongly support the reliability of its therapeutic effects in diverse patient populations. This consistency is a critical factor for researchers, clinicians, and drug development professionals in evaluating the clinical potential of this novel, selective TYK2 inhibitor.
References
- 1. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 2. What is the mechanism of action of deucravacitinib? - Project LEAD [projectlead.dermsquared.com]
- 3. Deucravacitinib for the Treatment of Psoriatic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. skinsight.com [skinsight.com]
- 6. ard.bmj.com [ard.bmj.com]
- 7. Bristol Myers Squibb - Bristol Myers Squibb Announces Positive Topline Results from Second Pivotal Phase 3 Psoriasis Study Showing Superiority of Deucravacitinib Compared to Placebo and Otezla® (apremilast) [news.bms.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Treatment of plaque psoriasis with deucravacitinib (POETYK PSO-1 study): a plain language summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deucravacitinib in moderate-to-severe plaque psoriasis: 5-year results from the POETYK PSO-1, PSO-2, and LTE trials [psoriasis-hub.com]
- 11. Safety and Efficacy of Deucravacitinib in Moderate to Severe Plaque Psoriasis for Up to 3 Years: An Open-Label Extension of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deucravacitinib in plaque psoriasis: Four‐year safety and efficacy results from the Phase 3 POETYK PSO‐1, PSO‐2 and long‐term extension trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bristol Myers Squibb announces positive results from Phase 3 Poetyk PsA-1 and PsA-2 trials of deucravacitinib in psoriatic arthritis [indianpharmapost.com]
- 14. Phase 3 Trial Results of Deucravacitinib in Psoriatic Arthritis | RheumNow [rheumnow.com]
- 15. POETYK PsA-1: First results up to Week 16 of deucravacitinib vs placebo in patients with active PsA [psoriasis-hub.com]
- 16. Bristol Myers Squibb - Bristol Myers Squibb Presents Late-Breaking Data from Pivotal Phase 3 POETYK PsA-1 Trial Demonstrating Superiority of Sotyktu (deucravacitinib) Compared with Placebo in Adults with Psoriatic Arthritis [investors.bms.com]
- 17. Bristol Myers Squibb - Bristol Myers Squibb Presents Late-Breaking Data from Phase 3 POETYK PsA-2 Trial Demonstrating Superiority of Sotyktu (deucravacitinib) Compared with Placebo in Adults with Psoriatic Arthritis [news.bms.com]
- 18. academic.oup.com [academic.oup.com]
A Mechanistic and Pharmacological Comparison of BMS-986034 and Sitagliptin for Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct therapeutic agents for the management of type 2 diabetes mellitus (T2DM): BMS-986034, a G protein-coupled receptor 119 (GPR119) agonist, and sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis based on publicly available data.
Disclaimer: There are no publicly available head-to-head clinical trial data comparing this compound and sitagliptin. This guide, therefore, focuses on a comparison of their distinct mechanisms of action, preclinical data for this compound where available, and the established clinical profile of sitagliptin.
Introduction
This compound and sitagliptin represent two different strategies for glycemic control in T2DM. This compound is an investigational GPR119 agonist[1], a novel mechanism aimed at enhancing glucose-dependent insulin secretion. Sitagliptin, marketed as Januvia®, is a well-established DPP-4 inhibitor that works by increasing the levels of incretin hormones[2][3][4][5][6].
Mechanism of Action
This compound: GPR119 Agonism
This compound acts as an agonist for GPR119, a Gs protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 is expected to stimulate the release of insulin from pancreatic β-cells and glucagon-like peptide-1 (GLP-1) from intestinal L-cells in a glucose-dependent manner. This dual action offers a potential advantage in improving glycemic control while minimizing the risk of hypoglycemia.
Sitagliptin: DPP-4 Inhibition
Sitagliptin is an oral antihyperglycemic agent that functions by competitively inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[2][3][4] This enzyme is responsible for the rapid degradation of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released from the gut in response to food intake.[3] By preventing the breakdown of GLP-1 and GIP, sitagliptin increases their active levels in the bloodstream.[3][5][6] This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from pancreatic α-cells, ultimately resulting in improved glycemic control.[2][3][5]
Efficacy and Safety Comparison
As no direct comparative studies exist, this section summarizes the established clinical data for sitagliptin and the anticipated profile for this compound based on its mechanism of action.
Sitagliptin: Clinical Profile
| Parameter | Summary of Findings | Citations |
| HbA1c Reduction | As monotherapy, sitagliptin has been shown to lower HbA1c by approximately 0.7% points compared to placebo. It is considered slightly less effective than metformin when used as a monotherapy. | [2] |
| Hypoglycemia Risk | Sitagliptin has a low risk of hypoglycemia when used as monotherapy or in combination with metformin. The risk may increase when used in combination with sulfonylureas or insulin. | [2][4][7] |
| Body Weight | Sitagliptin is generally considered weight-neutral. | [2] |
| Cardiovascular Safety | Large clinical trials have not shown an increased risk of major adverse cardiovascular events with sitagliptin use. | [8][9] |
| Common Side Effects | Common side effects include headaches, leg swelling, and upper respiratory tract infections. | [2] |
This compound: Preclinical and Anticipated Profile
| Parameter | Anticipated Profile (Based on GPR119 Agonism) |
| HbA1c Reduction | Expected to lower HbA1c through glucose-dependent insulin and GLP-1 secretion. The magnitude of this effect in humans is yet to be determined in clinical trials. |
| Hypoglycemia Risk | The glucose-dependent nature of its mechanism suggests a potentially low risk of hypoglycemia. |
| Body Weight | The potential for GLP-1-mediated effects on satiety could lead to weight neutrality or modest weight loss. |
| Cardiovascular Safety | The cardiovascular effects of GPR119 agonism in humans are currently unknown. |
| Potential Side Effects | The side effect profile in humans is unknown and would need to be established through clinical trials. |
Experimental Protocols
Detailed experimental protocols for a direct head-to-head comparison are not available. However, below are representative protocols for evaluating the efficacy and safety of a DPP-4 inhibitor like sitagliptin and a hypothetical protocol for a GPR119 agonist like this compound.
Protocol for a Phase III Clinical Trial of a DPP-4 Inhibitor (e.g., Sitagliptin)
Objective: To evaluate the efficacy and safety of sitagliptin 100 mg once daily compared to placebo in adults with T2DM.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Inclusion Criteria:
-
Adults (≥18 years) with a diagnosis of T2DM.
-
HbA1c between 7.0% and 10.0%.
-
On a stable dose of metformin (≥1500 mg/day) for at least 8 weeks.
Exclusion Criteria:
-
History of type 1 diabetes or diabetic ketoacidosis.
-
Renal impairment (e.g., eGFR < 60 mL/min/1.73m²).
-
Use of other antihyperglycemic agents within the last 12 weeks.
Treatment:
-
Group A: Sitagliptin 100 mg orally once daily.
-
Group B: Matching placebo orally once daily.
Assessments:
-
Primary Efficacy Endpoint: Change from baseline in HbA1c at 24 weeks.
-
Secondary Efficacy Endpoints: Change from baseline in fasting plasma glucose (FPG) and 2-hour postprandial glucose (PPG), proportion of patients achieving HbA1c < 7.0%.
-
Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters (including assessment for hypoglycemia).
Hypothetical Protocol for a Phase IIa Clinical Trial of a GPR119 Agonist (e.g., this compound)
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers and patients with T2DM.
Study Design: A randomized, placebo-controlled, dose-escalation study.
Part 1: Single and Multiple Ascending Doses in Healthy Volunteers
-
To evaluate the safety and pharmacokinetic profile of this compound.
Part 2: Proof-of-Concept in Patients with T2DM
-
Inclusion Criteria: Adults with T2DM, diet-controlled or on a stable dose of metformin.
-
Treatment: Patients randomized to receive this compound (at a dose selected from Part 1) or placebo for 28 days.
-
Assessments:
-
Primary Pharmacodynamic Endpoint: Change in glucose, insulin, C-peptide, and active GLP-1 levels during a mixed-meal tolerance test (MMTT) from baseline to day 28.
-
Secondary Endpoints: Change in fasting plasma glucose and HbA1c.
-
Safety Assessments: Continuous monitoring of adverse events and laboratory parameters.
-
Summary and Future Directions
This compound and sitagliptin represent distinct and innovative approaches to the management of T2DM. Sitagliptin is a well-established therapeutic option with a proven efficacy and safety profile. This compound, as a GPR119 agonist, holds promise as a novel agent that may offer effective glycemic control with a low risk of hypoglycemia.
Further preclinical and extensive clinical studies are required to fully elucidate the therapeutic potential, safety, and long-term outcomes associated with this compound. Head-to-head comparative trials with existing therapies, including DPP-4 inhibitors like sitagliptin, will be crucial in determining its future role in the T2DM treatment landscape. Researchers and clinicians eagerly await the publication of data from such studies to better understand the comparative effectiveness of these different mechanisms of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sitagliptin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 4. Sitagliptin - Uses, How it Works and Side Effects | Diabetes UK [diabetes.org.uk]
- 5. droracle.ai [droracle.ai]
- 6. Benefits of Sitagliptin Mechanism of action and dosage for diabetes [enantilabs.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Comparative safety and effectiveness of sitagliptin in patients with type 2 diabetes: retrospective population based cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vivo Validation of BMS-986034's Anti-Hyperglycemic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the GPR119 agonist BMS-986034 and its potential anti-hyperglycemic effects. Due to the limited availability of public in vivo data for this compound, this document outlines the established mechanism of action for GPR119 agonists and presents a comparative framework using the well-characterized DPP-4 inhibitor, sitagliptin, as an alternative therapeutic strategy. The experimental protocols and data presented for the comparator agent serve as a benchmark for the type of in vivo validation required for a comprehensive evaluation of this compound.
Mechanism of Action: GPR119 Agonism
This compound is an agonist of the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes mellitus. The primary mechanism of action of GPR119 agonists involves a dual effect on insulin and incretin secretion.
-
Direct Stimulation of Pancreatic β-cells: Activation of GPR119 on pancreatic β-cells leads to the stimulation of Gαs protein, which in turn activates adenylyl cyclase. This results in an increase in intracellular cyclic AMP (cAMP) levels, potentiating glucose-stimulated insulin secretion (GSIS).
-
Stimulation of Incretin Release: GPR119 is also expressed on enteroendocrine L-cells in the gut. Agonism of GPR119 in these cells stimulates the release of incretin hormones, most notably glucagon-like peptide-1 (GLP-1). GLP-1 further enhances glucose-dependent insulin secretion from pancreatic β-cells.
This dual mechanism offers the potential for robust glycemic control.
Comparative Agent: Sitagliptin (DPP-4 Inhibitor)
To provide a framework for evaluating the anti-hyperglycemic potential of this compound, we present in vivo data for sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 is an enzyme that rapidly degrades incretin hormones like GLP-1. By inhibiting DPP-4, sitagliptin increases the circulating levels of active GLP-1, thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release. This mechanism, while also leveraging the incretin pathway, differs from the direct receptor agonism of this compound.
In Vivo Experimental Data
While specific in vivo data for this compound is not publicly available, the following tables summarize representative data for the comparator, sitagliptin, from studies in rodent models of type 2 diabetes. This data serves as an example of the expected outcomes from in vivo anti-hyperglycemic validation studies.
Table 1: Effect on Oral Glucose Tolerance in a Rodent Model of Type 2 Diabetes
| Treatment Group | Dose | Time Point (min) | Blood Glucose (mg/dL) |
| Vehicle Control | - | 0 | 150 ± 10 |
| 30 | 450 ± 25 | ||
| 60 | 380 ± 20 | ||
| 120 | 250 ± 15 | ||
| Sitagliptin | 10 mg/kg | 0 | 145 ± 12 |
| 30 | 350 ± 20 | ||
| 60 | 280 ± 18 | ||
| 120 | 180 ± 10 * |
Data are representative and compiled from typical results reported in preclinical studies.[1][2][3] Values are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.
Table 2: Effect on Fasting Blood Glucose and Plasma Insulin in a Rodent Model of Type 2 Diabetes
| Treatment Group | Dose | Fasting Blood Glucose (mg/dL) | Plasma Insulin (ng/mL) |
| Vehicle Control | - | 180 ± 15 | 1.2 ± 0.2 |
| Sitagliptin | 10 mg/kg (chronic) | 140 ± 10 | 1.8 ± 0.3 |
Data are representative and compiled from typical results reported in preclinical studies.[4] Values are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.
Experimental Protocols
A key experiment for validating the anti-hyperglycemic effects of a compound is the Oral Glucose Tolerance Test (OGTT).
Oral Glucose Tolerance Test (OGTT) Protocol in Rodents
This protocol outlines the standard procedure for conducting an OGTT in a rodent model of type 2 diabetes.
Detailed Methodology:
-
Animal Model: Utilize a relevant rodent model of type 2 diabetes, such as the diet-induced obese (DIO) mouse or the db/db mouse.
-
Acclimatization: House animals in a controlled environment for at least one week prior to the experiment to minimize stress.
-
Fasting: Fast the animals overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Glucose: On the day of the experiment, obtain a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose levels.
-
Compound Administration: Administer the test compound (e.g., this compound) or vehicle control orally (p.o.) or via the intended clinical route.
-
Glucose Challenge: After a specified time (typically 30-60 minutes post-compound administration), administer a glucose solution (e.g., 2 g/kg body weight) orally.
-
Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).
-
Glucose Measurement: Measure blood glucose concentrations using a glucometer.
-
Data Analysis: Plot the mean blood glucose concentrations at each time point for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significant differences between treatment groups.
Conclusion
This compound, as a GPR119 agonist, holds therapeutic promise for the treatment of type 2 diabetes through its dual action on insulin and incretin secretion. To fully validate its anti-hyperglycemic effects and objectively compare it to other therapeutic agents like the DPP-4 inhibitor sitagliptin, in vivo studies generating data on glucose tolerance, fasting blood glucose, and insulin levels are essential. The experimental framework and comparative data provided in this guide offer a robust starting point for the comprehensive evaluation of this compound's preclinical efficacy. Further research providing direct in vivo evidence for this compound is eagerly awaited by the scientific community.
References
- 1. A Study to Evaluate BMS-986036 in Obese Adults With Type-2 Diabetes | BMS Clinical Trials [bmsclinicaltrials.com]
- 2. The dual DPP4 inhibitor and GPR119 agonist HBK001 regulates glycemic control and beta cell function ex and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual targeting of GPR119 and DPP-4 improves T2DM treatment | BioWorld [bioworld.com]
- 4. Bristol Myers Squibb - Bristol-Myers Squibb and Ambrx Announce Collaboration for Novel Biologics Programs in Diabetes and Heart Failure [news.bms.com]
A Comparative Analysis of BMS-986034 and Other GPR119 Agonists in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis and comparison of the dose-response profiles of the G protein-coupled receptor 119 (GPR119) agonist, BMS-986034, with other notable GPR119 agonists. The data presented is compiled from various preclinical studies and aims to offer an objective overview of their relative potencies.
Introduction to GPR119 Agonism
G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes and related metabolic disorders.[1][2] Its activation on pancreatic β-cells and intestinal L-cells leads to glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1), respectively.[1][3] This dual mechanism of action has driven the development of numerous synthetic GPR119 agonists, including this compound.
Comparative Potency of GPR119 Agonists
The primary measure of a GPR119 agonist's potency is its half-maximal effective concentration (EC50) in in vitro assays that measure the accumulation of cyclic adenosine monophosphate (cAMP), a key second messenger in the GPR119 signaling pathway. The following table summarizes the reported EC50 values for this compound and a selection of alternative GPR119 agonists. It is important to note that these values are compiled from different studies and may not be directly comparable due to potential variations in experimental conditions.
| Compound | Reported EC50 (nM) | Cell Line | Assay Type |
| This compound | 3 | HEK293 | cAMP Accumulation |
| AR231453 | 4.7 | HEK293 | cAMP Accumulation |
| MBX-2982 | Not explicitly found | - | - |
| APD597 | Not explicitly found | - | - |
| DS-8500a | Not explicitly found | - | - |
| GSK1292263 | Not explicitly found | - | - |
| Compound 21b | 3.8 | hGPR119-CHO | HTRF cAMP Assay |
| Compound 28 | 8.7 (human) | Not specified | Not specified |
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a signaling cascade that ultimately leads to the release of insulin and incretins. The diagram below illustrates the key steps in this pathway.
Experimental Protocols
The most common in vitro method for determining the potency of GPR119 agonists is the Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay. This assay measures the accumulation of intracellular cAMP in response to receptor activation.
Experimental Workflow for cAMP Accumulation Assay
Detailed Methodology for HTRF cAMP Assay
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human GPR119 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
Cell Seeding: Cells are harvested and resuspended in assay buffer, which typically contains a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation. Cells are then seeded into a 384-well plate.
-
Compound Preparation: A serial dilution of the test compound (e.g., this compound) is prepared in the assay buffer. A positive control (e.g., a known potent GPR119 agonist or a direct adenylyl cyclase activator like forskolin) and a vehicle control (e.g., DMSO) are also included.
-
Cell Stimulation: The diluted compounds are added to the wells containing the cells, and the plate is incubated for a specified time (e.g., 30 minutes) at room temperature to allow for receptor activation and cAMP production.
-
Cell Lysis and HTRF Reaction: A lysis buffer containing the HTRF reagents (cAMP-d2, a fluorescently labeled cAMP analog, and an anti-cAMP antibody labeled with a fluorescent donor) is added to each well.
-
Incubation and Reading: The plate is incubated for a further period (e.g., 60 minutes) at room temperature to allow the HTRF reaction to reach equilibrium. The fluorescence is then read on an HTRF-compatible plate reader.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of cAMP produced by the cells. A dose-response curve is generated by plotting the HTRF signal against the logarithm of the compound concentration. The EC50 value is then calculated using a non-linear regression model.
Discussion and Conclusion
The available data indicates that this compound is a potent GPR119 agonist with an EC50 in the low nanomolar range. Its potency is comparable to other synthetic GPR119 agonists that have been developed. However, the successful translation of potent in vitro activity to clinical efficacy for GPR119 agonists has been challenging, with several candidates failing in clinical trials.[2][4] Factors such as species differences in receptor pharmacology, off-target effects, and potential for tachyphylaxis (rapid desensitization) are areas of ongoing investigation in the field.[5]
This guide provides a snapshot of the current preclinical landscape for this compound and its alternatives. Further head-to-head studies under standardized conditions are necessary for a more definitive comparison of their pharmacological profiles. The provided experimental workflow serves as a foundational protocol for researchers aiming to evaluate the dose-response characteristics of novel GPR119 modulators.
References
- 1. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies | PLOS One [journals.plos.org]
- 4. G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Lack of Publicly Available Efficacy Data for GPR119 Agonist BMS-986034 Hinders Direct Comparison
Despite its identification as a GPR119 agonist developed by Bristol-Myers Squibb, a thorough review of publicly available scientific literature, including peer-reviewed studies and patent databases, reveals a significant lack of specific efficacy data for BMS-986034. This absence of quantitative experimental results prevents a direct and comprehensive comparison of its performance against other GPR119 agonists or alternative therapeutic agents.
While direct data is scarce, information on closely related compounds and the general class of GPR119 agonists from Bristol-Myers Squibb provides some context for its potential biological activity. This report summarizes the available information on related compounds and outlines the standard experimental protocols used to evaluate the efficacy of GPR119 agonists.
Comparative Analysis Based on Related Compounds
This compound belongs to a series of G-protein coupled receptor 119 (GPR119) agonists developed by Bristol-Myers Squibb. GPR119 is a promising target for the treatment of type 2 diabetes due to its role in stimulating glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).
Research presented at the 244th ACS National Meeting in 2012 by scientists from Bristol-Myers Squibb detailed the discovery of two series of GPR119 agonists. One series, characterized by a benzothiazole core, yielded an optimized compound with potent in vitro activity and demonstrated in vivo efficacy in animal models. While not explicitly identified as this compound, this compound exhibited a half-maximal effective concentration (EC50) of 4 nM in an in vitro assay and showed dose-dependent glucose-lowering effects in an oral glucose tolerance test (oGTT) in mice.[1]
A closely related pyridone-containing GPR119 agonist from the same company, BMS-903452, has been more extensively described in the scientific literature. This compound can serve as a surrogate for understanding the potential efficacy profile of this compound.
Table 1: In Vitro Potency of BMS-903452
| Compound | Target | Assay Type | EC50 (nM) |
| BMS-903452 | Human GPR119 | cAMP Accumulation | 15 |
Source: Journal of Medicinal Chemistry, 2014.[2][3]
Table 2: In Vivo Efficacy of BMS-903452 in a Mouse Model of Type 2 Diabetes
| Treatment Group | Dose (mg/kg) | Glucose AUC Reduction (%) |
| Vehicle | - | - |
| BMS-903452 | 0.3 | 16 |
| BMS-903452 | 3 | 32 |
| BMS-903452 | 30 | 38 |
| Metformin | 300 | 83 |
Source: Journal of Medicinal Chemistry, 2014. Data from an oral glucose tolerance test in db/db mice.[3]
Experimental Methodologies
The following are detailed descriptions of the standard experimental protocols used to assess the efficacy of GPR119 agonists like this compound and its comparators.
In Vitro GPR119 Agonist Activity Assay (cAMP Accumulation)
This assay determines the potency of a compound in activating the GPR119 receptor.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human GPR119 receptor are cultured in a suitable medium.
-
Assay Procedure:
-
Cells are seeded into 96-well plates and incubated.
-
The test compound (e.g., this compound) is serially diluted and added to the cells.
-
A phosphodiesterase inhibitor, such as IBMX, is often included to prevent the degradation of cyclic AMP (cAMP).
-
Following an incubation period, the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available kit, typically based on competitive immunoassay or fluorescence resonance energy transfer (FRET).
-
-
Data Analysis: The concentration-response data is fitted to a sigmoidal curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.[4][5]
In Vivo Oral Glucose Tolerance Test (oGTT) in Mice
This test evaluates the effect of a compound on glucose metabolism in a living organism.
-
Animal Model: Male C57BL/6 or diabetic mouse models (e.g., db/db mice) are commonly used.
-
Procedure:
-
Mice are fasted overnight (typically 16 hours) but allowed access to water.[6][7][8][9]
-
A baseline blood glucose measurement is taken from the tail vein.
-
The test compound or vehicle is administered orally.
-
After a set period (e.g., 30-60 minutes), a bolus of glucose (typically 2 g/kg) is administered orally.[9]
-
Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.[6][8]
-
-
Data Analysis: The area under the curve (AUC) for blood glucose concentration over time is calculated for both the treated and vehicle groups. The percentage reduction in glucose AUC in the treated group compared to the vehicle group is a measure of the compound's efficacy.
Signaling Pathway and Experimental Workflow
The activation of GPR119 by an agonist like this compound initiates a signaling cascade that ultimately leads to improved glucose control. The experimental workflow to determine the efficacy of such a compound follows a logical progression from in vitro characterization to in vivo validation.
References
- 1. | BioWorld [bioworld.com]
- 2. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. protocols.io [protocols.io]
- 7. mmpc.org [mmpc.org]
- 8. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
Safety Operating Guide
Proper Disposal of BMS-986034: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like BMS-986034 are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, immediate safety and logistical information based on general best practices for the disposal of research compounds.
It is critical to note that this information should be supplemented by a thorough review of your institution's specific waste disposal protocols and, most importantly, the official Safety Data Sheet for this compound, which should be obtained from the supplier.
Immediate Safety and Handling Precautions
Prior to any handling or disposal procedures, it is crucial to be aware of the general hazards associated with novel chemical entities.
Personal Protective Equipment (PPE): A comprehensive approach to personal safety is non-negotiable. All personnel handling this compound should, at a minimum, wear:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to prevent accidental eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contamination.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area, such as a fume hood.
Step-by-Step Disposal Procedures for this compound
The following procedures are based on standard practices for the disposal of non-combustible, solid research chemicals.[1]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Place all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, etc.), and weighing papers, into a designated and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure lid to prevent spills or releases.
-
-
Liquid Waste (Solutions):
-
If this compound is in a solution, collect the waste in a designated, sealed, and properly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams. The specific solvent used will dictate the appropriate container type and disposal route.
-
2. Labeling of Waste Containers:
Proper labeling is a critical safety and regulatory requirement. All waste containers must be clearly and accurately labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The primary hazard(s) associated with the compound (e.g., "Harmful if swallowed," "May cause eye irritation"). This information should be derived from the official SDS.
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or principal investigator.
3. Storage of Hazardous Waste:
-
Store waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.
-
Ensure that the storage area is designed to contain any potential spills.
-
Do not store incompatible waste types together.
4. Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
Quantitative Data Summary
Without a specific Safety Data Sheet for this compound, a table of quantitative data cannot be provided. The SDS is the primary source for critical information such as:
-
LD50 (Lethal Dose, 50%)
-
LC50 (Lethal Concentration, 50%)
-
Permissible Exposure Limits (PELs)
-
Threshold Limit Values (TLVs)
Researchers must consult the official this compound SDS to populate this critical safety information for their internal risk assessments and handling procedures.
Logical Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
This guide provides a foundational framework for the safe handling and disposal of this compound. Adherence to these general principles, in conjunction with the specific guidance found in the official Safety Data Sheet and institutional protocols, is essential for maintaining a safe and compliant laboratory environment.
References
Essential Safety and Handling Protocols for BMS-986034
Disclaimer: A specific Safety Data Sheet (SDS) for BMS-986034 was not publicly available at the time of this writing. The following guidance is based on general best practices for handling solid chemical compounds of unknown toxicity in a research laboratory setting. Researchers must conduct a thorough risk assessment and consult their institution's Environmental Health and Safety (EHS) department before commencing any work with this compound.
This document provides essential safety and logistical information for the handling and disposal of this compound, a GPR119 agonist available as a white to beige powder.[1] Due to the absence of specific hazard data, a precautionary approach is mandatory to ensure personnel safety and minimize environmental impact.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the minimum required PPE for handling this compound in solid form and in solution.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | Prevents direct skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from airborne particles (powder) and splashes (solutions). |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a ventilated enclosure. An N95-rated respirator may be necessary if dust generation is unavoidable. | Prevents inhalation of fine powder particles. Work should be performed in a chemical fume hood or ventilated safety enclosure. |
Operational and Disposal Plans
A structured operational plan ensures that this compound is handled safely from receipt to disposal. The following table outlines the key procedural steps.
| Phase | Step-by-Step Guidance |
| Receiving & Storage | 1. Upon receipt, inspect the container for damage. 2. Store in a cool, dry, well-ventilated area, at room temperature, away from incompatible materials.[1] |
| Handling & Use | 1. Conduct all manipulations of solid this compound within a certified chemical fume hood or other ventilated enclosure to contain airborne particles. 2. For solution preparation (e.g., in DMSO[1]), add the solid to the solvent slowly to prevent splashing. 3. Use dedicated, clearly labeled equipment for handling this compound. |
| Cleanup | 1. Decontaminate work surfaces with an appropriate solvent (e.g., 70% ethanol) after use. 2. All contaminated materials must be treated as chemical waste. |
| Disposal | 1. Solid Waste: Collect all contaminated disposable items (e.g., pipette tips, weigh boats, gloves) in a clearly labeled, sealed hazardous waste container. 2. Liquid Waste: Collect all solutions containing this compound in a labeled, sealed hazardous waste container. Do not dispose of down the drain. 3. Follow all local, state, and federal regulations for hazardous waste disposal. |
Procedural Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of a research compound with unknown hazard properties like this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
